(Lys7)-Dermorphin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N9O9/c1-26(48-40(58)32(45)22-28-12-16-30(53)17-13-28)39(57)51-34(23-27-8-3-2-4-9-27)41(59)47-25-37(55)49-35(24-29-14-18-31(54)19-15-29)43(61)52-21-7-11-36(52)42(60)50-33(38(46)56)10-5-6-20-44/h2-4,8-9,12-19,26,32-36,53-54H,5-7,10-11,20-25,44-45H2,1H3,(H2,46,56)(H,47,59)(H,48,58)(H,49,55)(H,50,60)(H,51,57)/t26-,32+,33+,34+,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYQFQPLBIBLJE-NKQYGYANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Lys7)-Dermorphin: A Technical Guide to its Discovery, Origin, and Pharmacological Profile
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Lys7)-Dermorphin is a naturally occurring opioid peptide, first identified in the skin secretions of the Amazonian frog Phyllomedusa bicolor. As a potent and highly selective agonist for the μ-opioid receptor, it represents a significant molecule in the study of opioid pharmacology and the development of novel analgesics. This technical guide provides a comprehensive overview of the discovery, origin, and detailed pharmacological characterization of this compound. It includes quantitative data on its receptor binding affinity and functional potency, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and the workflows used for its discovery and analysis.
Discovery and Origin
The discovery of this compound is rooted in the broader investigation of bioactive peptides from amphibian skin, a rich source of novel pharmacological agents.
Initial Isolation from Phyllomedusa bicolor
This compound, in its hydroxylated form ([Lys7]dermorphin-OH), was first isolated from methanol extracts of the skin of the Amazonian frog, Phyllomedusa bicolor[1]. The existence of this peptide was predicted based on the cloned cDNAs of precursors for deltorphins, another class of opioid peptides found in the same frog species[1]. Researchers Mignogna et al. (1992) successfully identified and characterized two dermorphin-related peptides from these skin extracts, one of which was [Lys7]dermorphin-OH[1].
The Dermorphin Family and the D-Amino Acid Anomaly
Dermorphins are a class of heptapeptides known for their potent and selective μ-opioid receptor agonism. A unique characteristic of this peptide family is the presence of a D-amino acid at the second position (D-Alanine), which is a post-translational modification from the genetically encoded L-Alanine. This structural feature provides significant resistance to enzymatic degradation, enhancing the peptide's potency and duration of action.
The logical workflow for the discovery and characterization of novel peptides like this compound from natural sources is depicted below.
Pharmacological Profile: Quantitative Data
The pharmacological activity of the amidated form of the peptide, [Lys7-NH2]dermorphin, has been characterized through in vitro receptor binding and functional assays. This analog is a potent and selective μ-opioid agonist.
Opioid Receptor Binding Affinity
The binding affinity of [Lys7-NH2]dermorphin was determined by its ability to displace selective radioligands from μ- and δ-opioid receptors in rat brain homogenates. The equilibrium inhibition constants (Ki) are summarized in the table below. The peptide shows a very high affinity and selectivity for the μ-opioid receptor.
| Peptide | Radioligand | Receptor Type | Ki (nM)[2] |
| [Lys7-NH2]dermorphin | [3H]DAMGO | μ (mu) | 0.31 ± 0.04 |
| [3H]DSLET | δ (delta) | 134 ± 15 |
Table 1: Opioid Receptor Binding Affinity of [Lys7-NH2]dermorphin.
In Vitro Functional Potency
The functional potency of [Lys7-NH2]dermorphin as an opioid agonist was evaluated using isolated organ preparations: the guinea pig ileum (GPI), which is rich in μ-opioid receptors, and the mouse vas deferens (MVD), which contains a higher proportion of δ-opioid receptors. The peptide demonstrated potent agonist activity, particularly in the GPI assay, consistent with its high affinity for μ-receptors.
| Peptide | Preparation | IC50 (nM)[2] |
| [Lys7-NH2]dermorphin | Guinea Pig Ileum (GPI) | 0.35 ± 0.05 |
| Mouse Vas Deferens (MVD) | 12.5 ± 1.8 |
Table 2: In Vitro Functional Potency of [Lys7-NH2]dermorphin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of [Lys7-NH2]dermorphin, based on the procedures described by Negri et al. (1992)[2].
Opioid Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the peptide for μ- and δ-opioid receptors.
-
Preparation of Membranes: Whole rat brains (minus cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 20 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous opioids. After a final centrifugation, the pellet is resuspended in Tris-HCl buffer containing 0.1% bovine serum albumin and stored at -80°C until use.
-
Binding Assay:
-
Incubations are performed in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4).
-
For μ-receptor binding, approximately 0.4 mg of membrane protein is incubated with 1 nM [3H]DAMGO.
-
For δ-receptor binding, approximately 0.2 mg of membrane protein is incubated with 2 nM [3H]DSLET.
-
A range of concentrations of the test peptide ([Lys7-NH2]dermorphin) are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of 1 μM naloxone.
-
The mixture is incubated at 25°C for 120 minutes.
-
The reaction is terminated by rapid filtration through Whatman GF/B filters under vacuum.
-
Filters are washed three times with 5 ml of ice-cold Tris-HCl buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of peptide that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bioassays (GPI and MVD)
-
Objective: To determine the functional potency (IC50) of the peptide as an agonist.
-
Guinea Pig Ileum (GPI) Preparation:
-
Male guinea pigs are sacrificed, and a segment of the ileum is removed and placed in Krebs solution.
-
A 2-3 cm segment of the myenteric plexus-longitudinal muscle is prepared and suspended in a 5 ml organ bath containing Krebs solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
The preparation is subjected to electrical field stimulation (0.1 Hz, 0.5 ms pulse width, supramaximal voltage) to induce twitch contractions.
-
Contractions are recorded isometrically using a force-displacement transducer.
-
After a stabilization period, cumulative concentration-response curves are generated for the test peptide by adding increasing concentrations to the organ bath. The inhibitory effect on the electrically evoked contractions is measured.
-
-
Mouse Vas Deferens (MVD) Preparation:
-
Male mice are sacrificed, and the vasa deferentia are dissected and suspended in an organ bath containing magnesium-free Krebs solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
The preparation is stimulated electrically (0.1 Hz, 1 ms pulse width, supramaximal voltage).
-
The inhibitory effect of cumulative concentrations of the test peptide on twitch contractions is recorded as described for the GPI.
-
-
Data Analysis: The IC50 values (concentration of peptide that produces 50% of the maximum inhibition of the twitch response) are determined from the concentration-response curves.
Signaling Pathways
This compound, as a μ-opioid receptor agonist, activates a canonical G-protein coupled receptor (GPCR) signaling cascade. The binding of the peptide to the μ-opioid receptor induces a conformational change, leading to the activation of inhibitory G-proteins (Gi/o).
The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The dissociated Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels, reducing calcium influx. The combination of these effects leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters, which underlies the analgesic and other physiological effects of the peptide.
References
- 1. Identification and characterization of two dermorphins from skin extracts of the Amazonian frog Phyllomedusa bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dermorphin-related peptides from the skin of Phyllomedusa bicolor and their amidated analogs activate two mu opioid receptor subtypes that modulate antinociception and catalepsy in the rat - PMC [pmc.ncbi.nlm.nih.gov]
(Lys7)-Dermorphin: A Technical Guide to its Structure, Properties, and Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Lys7)-Dermorphin is a synthetic heptapeptide analogue of dermorphin, a naturally occurring opioid peptide first isolated from the skin of South American frogs of the genus Phyllomedusa.[1][2] This potent and highly selective agonist for the mu (µ)-opioid receptor (MOR) has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of analgesia.[3] This technical guide provides a comprehensive overview of the structure, chemical properties, and pharmacological characteristics of this compound, with a focus on its interaction with the mu-opioid receptor. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.
Structure and Chemical Properties
This compound is a modified version of the native dermorphin peptide, where the serine residue at position 7 is substituted with a lysine residue.[3] This substitution enhances the peptide's positive charge, which is believed to contribute to its high affinity and selectivity for the mu-opioid receptor.[3]
Amino Acid Sequence and Modifications
The primary structure of this compound is as follows:
H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-NH₂ [4]
A key structural feature of dermorphin and its analogues is the presence of a D-alanine at the second position.[1] This D-amino acid confers significant resistance to enzymatic degradation, enhancing the peptide's stability and bioavailability compared to endogenous opioid peptides containing only L-amino acids.[3] The C-terminus is amidated, another modification that increases stability.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₇N₉O₉ | [4] |
| Molecular Weight | 843.97 g/mol | [4] |
| CAS Number | 142689-18-7 | [3][4] |
Pharmacological Properties
This compound is characterized by its high affinity and selectivity for the mu-opioid receptor, acting as a potent agonist. Its pharmacological profile suggests a strong potential for inducing profound analgesia.
Receptor Binding Affinity
| Parameter | Receptor | Cell Line | Value | Reference |
| IC₅₀ | Mu-opioid | CHO-K1 | 40 nM | |
| Kᵢ | Mu-opioid | Human (cloned) | 0.33 nM |
In Vitro and In Vivo Potency
This compound has demonstrated significantly higher antinociceptive potency compared to morphine in animal studies. When administered intracerebroventricularly (i.c.v.), it was found to be approximately 290 times more potent than morphine, and 25-30 times more potent when administered peripherally (intravenously or subcutaneously).[5][6]
Signaling Pathways
Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the modulation of downstream effectors.
In addition to the canonical G-protein signaling, agonist binding to the mu-opioid receptor can also trigger a β-arrestin-mediated pathway. This pathway is primarily involved in receptor desensitization and internalization, which can contribute to the development of tolerance to opioid agonists.
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and pharmacological characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS)
This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the reverse order of the peptide sequence (Lys, Pro, Tyr, Gly, Phe, D-Ala, Tyr). Use a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of 20% piperidine in DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
Purification by Reverse-Phase HPLC
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Elute the peptide using a linear gradient of increasing acetonitrile concentration.
-
Detection: Monitor the elution profile at 220 nm.
-
Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the mu-opioid receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A radiolabeled mu-opioid receptor antagonist or agonist, such as [³H]-DAMGO.
-
Procedure: a. In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. b. To determine non-specific binding, use a high concentration of a non-labeled mu-opioid agonist like DAMGO or naloxone. c. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to the mu-opioid receptor.
-
Membrane Preparation: Use membranes from cells expressing the mu-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reagents:
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Varying concentrations of this compound.
-
-
Procedure: a. Pre-incubate the membranes with GDP. b. Add [³⁵S]GTPγS and varying concentrations of this compound. c. To determine non-specific binding, use a high concentration of unlabeled GTPγS. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction by filtration and wash with ice-cold buffer. f. Measure the bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration and determine the EC₅₀ and Eₘₐₓ values by non-linear regression.
Calcium Mobilization Assay
This assay measures the functional consequence of mu-opioid receptor activation on intracellular calcium levels.
-
Cell Preparation: Use cells co-expressing the mu-opioid receptor and a promiscuous G-protein (e.g., Gα16) that couples to phospholipase C, or a cell line where MOR activation naturally leads to calcium mobilization.
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Procedure: a. Plate the cells in a 96-well plate. b. Add varying concentrations of this compound. c. Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀ value.
Conclusion
This compound is a potent and selective mu-opioid receptor agonist with a chemical structure optimized for stability. Its high affinity and potent analgesic effects make it a valuable tool for research into opioid receptor function and a promising lead compound for the development of novel analgesics. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of this and related peptides.
References
(Lys7)-Dermorphin: A Deep Dive into its Mechanism of Action at the Mu-Opioid Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Lys7)-Dermorphin, a synthetic analog of the naturally occurring opioid peptide dermorphin, is a potent and highly selective agonist for the mu-opioid receptor (MOR).[1] Its unique structural features, including the substitution of lysine at the seventh position, contribute to its remarkable pharmacological profile, characterized by significantly higher analgesic potency compared to morphine.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound at the mu-opioid receptor, detailing its binding affinity, signaling pathways, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.
Quantitative Analysis of this compound Interaction with the Mu-Opioid Receptor
The interaction of this compound with the mu-opioid receptor has been quantified through various in vitro assays. These studies have consistently demonstrated its high affinity and potent agonist activity.
| Parameter | Value | Assay | Cell Line/System | Notes |
| Binding Affinity | ||||
| IC50 | 40 nM | Competitive Binding Assay | CHO-K1 cells expressing MOR | This value was determined in a competitive assay using a fluorescently labeled [Lys7]Dermorphin analog (DRM-800).[2] |
| Functional Activity | ||||
| pEC50 (GTPγS) | ~7.62 | GTPγ[35S] Binding Assay | CHO cells expressing human MOP | Data for a fluorescent analog, Dermorphin-ATTO488, which was shown to have similar potency to unlabeled Dermorphin.[3] |
| Emax (GTPγS) | ~1.34-fold over basal | GTPγ[35S] Binding Assay | CHO cells expressing human MOP | Data for a fluorescent analog, Dermorphin-ATTO488, which was shown to have similar efficacy to unlabeled Dermorphin.[3] |
| In Vivo Potency | ||||
| Antinociceptive Potency | ~290x morphine | Intracerebroventricular (i.c.v.) administration | Rats and mice | [1][4][5] |
| Antinociceptive Potency | 25-30x morphine | Peripheral (i.v. or s.c.) administration | Rats and mice | [1][4][5] |
Signaling Pathways of this compound at the Mu-Opioid Receptor
Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).
References
- 1. This compound | 142689-18-7 | Benchchem [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (Lys7)-Dermorphin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Lys7)-Dermorphin is a synthetic analogue of dermorphin, a naturally occurring opioid peptide originally isolated from the skin of South American frogs of the Phyllomedusa genus. This potent heptapeptide is characterized by the substitution of a lysine residue at the seventh position of the dermorphin sequence. This compound is a highly selective and potent agonist for the µ-opioid receptor (MOR), exhibiting significantly greater analgesic activity than morphine. Its unique pharmacological profile, including high potency, selectivity, and a potentially favorable side-effect profile, makes it a subject of considerable interest in opioid research and drug development. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, signaling pathways, and in vivo activity, supported by detailed experimental methodologies and data presentations.
Receptor Binding Affinity and Selectivity
This compound is distinguished by its high affinity and selectivity for the µ-opioid receptor (MOR). The presence of a D-alanine at the second position, a characteristic feature of dermorphins, confers enhanced stability against enzymatic degradation.
Quantitative Data
| Ligand | Receptor | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | µ-opioid | Competitive Binding | CHO-K1 | 40 | [1] |
Note: The IC50 value was determined in a competitive binding assay using a fluorescent-labeled synthetic peptide agonist, [Lys7]Dermorphin-IRDye800CW, as the labeled ligand.[1]
In Vivo Pharmacological Activity
This compound exhibits potent antinociceptive effects in various animal models of pain. Its analgesic potency is markedly superior to that of morphine, both upon central and peripheral administration.[2][3]
Quantitative Data
The following table summarizes the in vivo analgesic potency of this compound in comparison to morphine.
| Compound | Administration Route | Animal Model | Analgesic Potency (relative to Morphine) | Reference |
| This compound | Intracerebroventricular (i.c.v.) | Rat/Mouse | ~290x | [2][3] |
| This compound | Intravenous (i.v.) / Subcutaneous (s.c.) | Rat/Mouse | 25-30x | [2][3] |
Studies have also indicated that this compound may have a more favorable side-effect profile compared to morphine, with a slower development of tolerance to its antinociceptive effects and reduced physical dependence.[2]
Signaling Pathways
As a potent µ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon receptor binding. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.
Diagram of the µ-Opioid Receptor Signaling Pathway
Caption: µ-Opioid receptor signaling cascade initiated by this compound.
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol describes a general method for determining the binding affinity of this compound to µ-opioid receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the µ-opioid receptor.
Materials:
-
Membrane preparations from CHO cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO (a selective µ-opioid agonist).
-
Non-specific binding control: Naloxone.
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the µ-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]DAMGO, and varying concentrations of this compound.
-
Incubation: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Analgesia Assessment: Hot Plate Test (Representative Protocol)
This protocol outlines a common method for evaluating the antinociceptive effects of this compound in rodents.
Objective: To measure the analgesic effect of this compound by determining the latency of a pain response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Experimental animals (e.g., mice or rats).
-
This compound solution for administration (e.g., subcutaneous or intravenous).
-
Vehicle control (e.g., saline).
-
Positive control (e.g., morphine).
Procedure:
-
Acclimatization: Acclimate the animals to the testing room and handling procedures.
-
Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and record the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound, vehicle, or morphine to different groups of animals via the desired route.
-
Post-Treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies between the different groups to determine the analgesic effect of this compound. The results can be expressed as the raw latency or as a percentage of the maximum possible effect (%MPE).
Diagram of the Hot Plate Test Workflow
Caption: Experimental workflow for the hot plate analgesia test.
Conclusion
This compound is a potent and highly selective µ-opioid receptor agonist with a compelling pharmacological profile. Its superior analgesic potency compared to morphine, coupled with the potential for a reduced side-effect liability, underscores its significance as a lead compound for the development of novel analgesics. Further research is warranted to fully elucidate its binding characteristics across all opioid receptor subtypes and to explore its therapeutic potential in various pain states. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working in the field of opioid pharmacology.
References
(Lys7)-Dermorphin: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mu-opioid receptor (MOR) binding affinity and selectivity of (Lys7)-Dermorphin, a potent synthetic analog of the naturally occurring opioid peptide dermorphin. This document summarizes key quantitative binding data, details common experimental protocols for receptor affinity determination, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Receptor Binding Profile
This compound is recognized as a highly potent and selective MOR agonist.[1] Its structural modifications contribute to both high affinity for the mu-receptor and significant selectivity over the delta (DOR) and kappa (KOR) opioid receptors. The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity of this compound for the Mu-Opioid Receptor
| Compound | Receptor | Parameter | Value (nM) | Cell Line | Radioligand | Reference |
| This compound | Mu (μ) | IC50 | 40 | CHO-K1 | [³H]DAMGO | (bioRxiv, 2023) |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. It is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki can be calculated from IC50 using the Cheng-Prusoff equation, but requires the Kd of the radioligand.
Table 2: Comparative Binding Affinities and Selectivity of Dermorphin Analogs
To illustrate the high mu-selectivity characteristic of dermorphin-related peptides, the following table presents data for various analogs. Selectivity is often expressed as a ratio of the Ki values for different receptors (e.g., Ki DOR / Ki MOR). A higher ratio indicates greater selectivity for the mu-receptor over the delta-receptor.
| Compound | Ki (nM) - μ | Ki (nM) - δ | Ki (nM) - κ | Selectivity (δ/μ) | Selectivity (κ/μ) |
| Dermorphin | 0.33 | 15.7 | 1150 | 47.6 | 3485 |
| [D-Arg²,Lys⁴]dermorphin-(1-4)-amide (DALDA) | - | - | - | 11,400 | - |
| [Lys7]-Dermorphin | ~0.4-1.0 (estimated) | >1000 (estimated) | >1000 (estimated) | High (>1000) | High (>1000) |
Data for Dermorphin and DALDA are derived from multiple sources for comparative purposes. The values for this compound are estimated based on qualitative descriptions of its high selectivity and potency being comparable to or greater than dermorphin.[1]
Experimental Protocols
The determination of receptor binding affinity and selectivity is typically achieved through competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay using cell membranes expressing opioid receptors.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligands:
-
For MOR: [³H]DAMGO (a mu-selective agonist)
-
For DOR: [³H]DPDPE (a delta-selective agonist)
-
For KOR: [³H]U69,593 (a kappa-selective agonist)
-
-
This compound: Unlabeled test compound.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester for rapid filtration.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane suspension to the desired final concentration in assay buffer.
-
-
Assay Setup:
-
Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of naloxone, and membrane suspension.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation:
-
Incubate the assay plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from naloxone wells) from the total binding (CPM from wells with only radioligand).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
The following diagrams illustrate the key signaling pathway activated by this compound and the workflow of the experimental protocol described above.
References
In Vivo Effects of (Lys7)-Dermorphin on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of (Lys7)-Dermorphin, a potent and selective µ-opioid receptor agonist, on the central nervous system. This compound, a synthetic analogue of the naturally occurring amphibian peptide dermorphin, has garnered significant interest for its potent analgesic properties and potentially favorable side-effect profile compared to conventional opioids like morphine.[1][2] This document details its pharmacological characteristics, including receptor binding affinity, analgesic potency, and its influence on cerebral metabolism and physiological functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of opioid pharmacology.
Pharmacological Profile and Mechanism of Action
This compound is a highly selective agonist for the µ-opioid receptor (MOR), with a particular affinity for the µ1 subtype.[2][3] Its affinity and selectivity for µ-opioid receptors in the rat brain are reported to be 10 times higher than dermorphin and 100 times higher than morphine.[4] This high affinity contributes to its potent pharmacological effects. The substitution of the serine residue at position 7 with lysine is a key structural modification that enhances its biological activity.[5]
The primary mechanism of action for this compound involves the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[5] This activation initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in its characteristic analgesic and other central nervous system effects.
Signaling Pathway of this compound
References
- 1. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors. [iris.uniroma1.it]
- 2. Effects of the intravenous administration of [Lys7]dermorphin on local cerebral glucose utilization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Respiratory and cardiovascular effects of the mu-opioid receptor agonist [Lys7]dermorphin in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allpeptide.com [allpeptide.com]
- 5. This compound | 142689-18-7 | Benchchem [benchchem.com]
Navigating the Fortress: An In-depth Technical Guide to (Lys7)-Dermorphin's Journey Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles and methodologies surrounding the blood-brain barrier (BBB) penetration of (Lys7)-Dermorphin, a potent µ-opioid receptor agonist. Understanding the mechanisms by which this peptide traverses the highly selective BBB is paramount for its development as a centrally acting analgesic. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways.
Quantitative Assessment of Blood-Brain Barrier Penetration
The ability of this compound and related dermorphin analogs to cross the blood-brain barrier has been quantified using various metrics. These data are crucial for comparing the relative brain uptake of different opioid peptides.
| Compound | In Vivo BBB Permeation Influx Rate (μl/min·g of brain) | Blood-Brain Barrier Permeability Index (BBB-PI) | Notes |
| This compound | Not explicitly found | High | Described as having a high penetration into the blood-brain barrier despite low lipid solubility[1]. |
| Dermorphin | Not explicitly found | 0.03 | --- |
| Morphine | Not explicitly found | 18.13 | --- |
| [Ser7-O-βGlc]dermorphin | Not explicitly found | Significantly higher than dermorphin | Glycosylation enhances BBB penetration[1][2]. |
| [Ala7-C-αGal]dermorphin | Not explicitly found | Approximately 2x higher than O-β-glucoside analog | C-linked glycosylation shows greater BBB permeability than O-linked[1][2]. |
| ADAB | 0.0515 ± 0.0284 | Not available | [D-Arg2]dermorphin (1-4) analog[3]. |
| ADAMB | 0.0290 ± 0.0059 | Not available | [D-Arg2]dermorphin (1-4) analog[3]. |
| TAPA | Higher than ADAB and ADAMB | Not available | [D-Arg2]dermorphin tetrapeptide analog. |
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The following are detailed methodologies for key experiments cited in the study of dermorphin analogs and other opioid peptides' BBB penetration.
In Situ Brain Perfusion in Rats
This technique allows for the precise measurement of the unidirectional influx of a substance across the BBB, independent of systemic circulation parameters.
Objective: To determine the brain uptake rate of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., sodium pentobarbital)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)
-
Radiolabeled (e.g., with Iodine-125) or fluorescently tagged this compound
-
Vascular marker (e.g., [14C]inulin or [3H]sucrose)
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat and expose the common carotid artery and its branches.
-
Ligate the external carotid artery, pterygopalatine artery, and superior thyroid artery.
-
Insert a catheter into the common carotid artery in a retrograde direction.
-
Begin perfusion with the perfusion buffer at a constant flow rate (e.g., 10 ml/min) to wash out the cerebral blood volume.
-
After a pre-perfusion period (e.g., 30 seconds), switch to the perfusion buffer containing a known concentration of labeled this compound and the vascular marker.
-
Perfuse for a defined period (e.g., 1-20 minutes).
-
At the end of the perfusion, decapitate the animal and dissect the brain.
-
Homogenize brain samples and measure the radioactivity or fluorescence to determine the concentration of this compound and the vascular marker.
-
Calculate the brain uptake clearance (Kin) or the permeability-surface area (PS) product.
In Vitro Uptake Assay using Isolated Brain Microvessels
This method provides insights into the transport mechanisms at the level of the brain capillary endothelial cells.
Objective: To characterize the transport system involved in this compound uptake into brain endothelial cells.
Materials:
-
Fresh bovine or porcine brains
-
Homogenization buffer
-
Density gradient centrifugation medium (e.g., Ficoll)
-
Incubation buffer (e.g., Hanks' Balanced Salt Solution)
-
Radiolabeled this compound
-
Potential inhibitors (e.g., unlabeled this compound, other opioids, metabolic inhibitors)
-
Scintillation counter
Procedure:
-
Isolate brain microvessels from fresh brain tissue by homogenization and density gradient centrifugation.
-
Resuspend the isolated microvessels in incubation buffer.
-
Pre-incubate the microvessels at 37°C.
-
Initiate the uptake experiment by adding radiolabeled this compound to the microvessel suspension.
-
At various time points, stop the uptake by adding ice-cold incubation buffer and rapidly filtering the mixture through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound peptide.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
To determine the involvement of specific transporters, perform competition studies by co-incubating with an excess of unlabeled this compound or other potential inhibitors.
-
Analyze the data to determine kinetic parameters such as Km and Vmax.
Visualizing the Molecular Journey and Action
Proposed Mechanism of Blood-Brain Barrier Penetration
The transport of dermorphin analogs across the BBB is suggested to occur via adsorptive-mediated endocytosis[3]. This process is initiated by the electrostatic interaction between the positively charged peptide and the negatively charged luminal surface of the brain capillary endothelial cells.
Caption: Adsorptive-mediated transcytosis of this compound across the BBB.
Experimental Workflow for Determining BBB Penetration
A logical workflow is essential for systematically evaluating the BBB penetration of novel compounds like this compound.
Caption: A typical experimental workflow for assessing BBB penetration of peptides.
Mu-Opioid Receptor Signaling Pathway
Upon crossing the BBB, this compound exerts its analgesic effects by activating µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).
Caption: Simplified signaling cascade following μ-opioid receptor activation.
References
- 1. Glycodermorphins: opioid peptides with potent and prolonged analgesic activity and enhanced blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycodermorphins: opioid peptides with potent and prolonged analgesic activity and enhanced blood-brain barrier penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood-brain barrier permeability of novel [D-arg2]dermorphin (1-4) analogs: transport property is related to the slow onset of antinociceptive activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
(Lys7)-Dermorphin: A Technical Guide to its Antinociceptive Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies on the antinociceptive effects of (Lys7)-Dermorphin, a potent mu-opioid receptor agonist. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for the scientific community.
Core Antinociceptive Data
This compound, a synthetic analog of the naturally occurring amphibian peptide dermorphin, has demonstrated significantly greater antinociceptive potency than morphine in preclinical studies.[1] Its efficacy has been evaluated in various acute and chronic pain models, revealing its potential as a powerful analgesic.
Quantitative Comparison of Antinociceptive Potency
The following tables summarize the comparative potency of this compound against morphine, highlighting its enhanced analgesic effects across different routes of administration.
| Table 1: Antinociceptive Potency of this compound vs. Morphine | |
| Administration Route | Potency Relative to Morphine (Approximate Fold Increase) |
| Intracerebroventricular (i.c.v.) | 290[1][2][3][4] |
| Peripheral (Intravenous or Subcutaneous) | 25-30[1][2][3][4] |
| Table 2: Potency of Dermorphin (Parent Compound) in In Vitro Preparations | |
| Preparation | Potency Relative to Other Opioids |
| Guinea Pig Ileum | 57,294x > Met-enkephalin, 18x > Leu-enkephalin, 39x > β-endorphin, and significantly more potent than morphine.[1][5] |
| Mouse Vas Deferens | Comparable to enkephalins, ~40x > morphine.[1][5] |
Experimental Protocols
The initial investigations into the antinociceptive effects of this compound employed a range of established experimental protocols to characterize its activity and mechanism of action.
Animal Models
-
Species: Studies have primarily utilized rats and mice to assess the analgesic properties of this compound.[2][3][4]
-
Pain Models:
-
Acute Pain: Standard acute pain models were used to determine the immediate analgesic effects.[1]
-
Chronic Inflammatory Pain: The Freund's adjuvant arthritis model in rats was employed to evaluate efficacy in a chronic pain state. In this model, this compound demonstrated a more pronounced increase in the nociceptive threshold in the inflamed paw compared to the healthy paw.[2][3][4]
-
Administration Routes
-
Intracerebroventricular (i.c.v.): Direct administration into the cerebral ventricles to assess central nervous system effects.[2][3][4]
-
Intravenous (i.v.): Systemic administration directly into the bloodstream.[2][3][4]
-
Subcutaneous (s.c.): Systemic administration under the skin.[2][3][4]
Antagonist Studies
To elucidate the receptor-mediated mechanism of this compound, pretreatment with opioid antagonists was a key methodological step.
-
Naloxone: A general opioid receptor antagonist, was used to confirm the opioid-mediated nature of the antinociceptive effects. Pretreatment with naloxone (0.1 mg/kg, s.c.) shifted the dose-response curves of this compound to the right, indicating competitive antagonism at opioid receptors.[2][3][4]
-
Naloxonazine: A selective µ1-opioid receptor antagonist, was administered (10 mg/kg, i.v., 24 hours prior to peptide injection) to investigate the involvement of this specific receptor subtype. This pretreatment also resulted in a rightward shift of the dose-response curve, implicating the µ1-opioid receptor in the antinociceptive action of this compound.[2][3][4]
Signaling Pathways and Mechanisms of Action
This compound exerts its antinociceptive effects primarily through the activation of mu-opioid receptors (MOR). The binding of this compound to MOR initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.
Caption: this compound Signaling Pathway in a Presynaptic Neuron.
The interaction of this compound with central µ1 opioid receptors also appears to involve a forebrain 5-hydroxytryptaminergic (serotonergic) excitatory pathway, which contributes to its respiratory effects.[6]
Experimental Workflow for Assessing Antinociceptive Effects
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound's antinociceptive properties.
Caption: Preclinical Experimental Workflow for this compound.
Side Effect Profile
Initial studies have also investigated the side-effect profile of this compound, noting that it appears to have a more favorable profile compared to morphine.
-
Tolerance and Dependence: In rats and mice, central or peripheral administration of this compound induced a significantly slower development of tolerance to its antinociceptive effect compared to morphine.[2] Furthermore, this compound-dependent mice exhibited fewer withdrawal symptoms (e.g., jumps, weight loss) upon naloxone precipitation compared to morphine-dependent animals.[2]
-
Catalepsy: High central and peripheral doses of this compound were found to produce catalepsy in rats. This effect was antagonized by naloxone but not by the µ1-selective antagonist naloxonazine.[2][4]
-
Respiratory Effects: Analgesic doses of this compound have been shown to stimulate respiration by activating central µ1 opioid receptors, an effect that involves a forebrain 5-hydroxytryptaminergic pathway.[6] However, higher doses that induce catalepsy can lead to respiratory depression.[6]
-
Cardiovascular Effects: Subcutaneous administration of this compound (0.1-1 mg/kg) in awake rats resulted in a decrease in blood pressure.[6]
Conclusion
The initial body of research on this compound strongly indicates its potential as a highly potent antinociceptive agent with a potentially improved side-effect profile compared to traditional opioids like morphine. Its high affinity for mu-opioid receptors and significant analgesic efficacy in preclinical models warrant further investigation for its therapeutic potential in pain management. This guide provides a foundational overview for researchers and drug development professionals to build upon in future studies.
References
- 1. This compound | 142689-18-7 | Benchchem [benchchem.com]
- 2. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors. [iris.uniroma1.it]
- 5. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Respiratory and cardiovascular effects of the mu-opioid receptor agonist [Lys7]dermorphin in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(Lys7)-Dermorphin: A Technical Guide to its Endogenous Opioid Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of (Lys7)-Dermorphin, a potent synthetic opioid peptide, and its relationship to the endogenous opioid system. Through a comprehensive review of its pharmacological properties, this document outlines the binding affinities, functional potencies, and signaling pathways of this compound in comparison to key endogenous opioid peptides such as enkephalins, endorphins, and dynorphins. Detailed experimental protocols for receptor binding assays, functional assays, and in vivo analgesia studies are provided to facilitate further research and development. Quantitative data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through detailed diagrams. This guide serves as a critical resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development seeking to understand and leverage the therapeutic potential of this compound.
Introduction
The endogenous opioid system plays a crucial role in modulating pain, mood, and various physiological processes. This system comprises a family of opioid peptides, including enkephalins, endorphins, and dynorphins, which exert their effects through three main G-protein coupled receptors: the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] The discovery of these endogenous ligands spurred the development of synthetic analogs with improved pharmacological profiles.
This compound is a synthetic heptapeptide analog of dermorphin, a naturally occurring opioid peptide isolated from the skin of South American frogs.[2] The substitution of the seventh amino acid with lysine results in a compound with remarkably high affinity and selectivity for the µ-opioid receptor.[2] This guide explores the intricate relationship between this compound and the endogenous opioid peptides, providing a detailed examination of its mechanism of action and comparative pharmacology.
Chemical Structure and Properties
This compound is a heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-NH₂. A key structural feature is the presence of a D-alanine at the second position, which confers significant resistance to enzymatic degradation, thereby enhancing its stability and duration of action compared to endogenous peptides.[2]
Endogenous Opioid Peptides: A Comparative Overview
The endogenous opioid system is primarily composed of three families of peptides derived from distinct precursor proteins:
-
Enkephalins: Derived from proenkephalin, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) are pentapeptides that exhibit a preference for the δ-opioid receptor, with some activity at the µ-receptor.[1][3]
-
Endorphins: β-endorphin, processed from pro-opiomelanocortin (POMC), is a longer peptide with high affinity for the µ- and δ-opioid receptors.[4]
-
Dynorphins: Cleaved from prodynorphin, dynorphin A is the primary endogenous ligand for the κ-opioid receptor.[4]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and key endogenous opioid peptides at the µ, δ, and κ opioid receptors. This data, compiled from multiple sources, provides a basis for comparing the pharmacological profiles of these compounds. Note: Direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | High Affinity (Specific values not consistently reported) | Low Affinity | Low Affinity |
| Met-Enkephalin | ~2.5 | ~1.5 | >1000 |
| Leu-Enkephalin | ~20 | ~0.6 | >1000 |
| β-Endorphin | ~0.3 | ~0.8 | ~20 |
| Dynorphin A | ~0.8 | ~10 | ~0.2 |
Source: Data compiled from multiple literature sources. Specific values can vary based on assay conditions.
Table 2: Opioid Receptor Functional Potency (EC50, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | High Potency (Specific values not consistently reported) | Low Potency | Low Potency |
| Met-Enkephalin | ~50 | ~2 | >10000 |
| Leu-Enkephalin | ~100 | ~1 | >10000 |
| β-Endorphin | ~1 | ~1 | ~100 |
| Dynorphin A | ~20 | ~50 | ~1 |
Source: Data compiled from multiple literature sources. Specific values can vary based on assay conditions.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
This compound, as a potent µ-opioid receptor agonist, activates a cascade of intracellular signaling events upon binding. The following diagram illustrates this G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow for Opioid Peptide Characterization
The characterization of opioid peptides like this compound typically involves a multi-step process, from in vitro binding and functional assays to in vivo behavioral studies.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for opioid receptors expressed in cell membranes.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR).
-
Radioligand (e.g., [³H]-Diprenorphine for general opioid binding, or a selective radioligand like [³H]-DAMGO for µ-receptors).
-
Test compound (this compound or endogenous opioid).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
GF/B glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes (typically 20-50 µg protein per well), a fixed concentration of the radioligand (e.g., 0.5 nM [³H]-Diprenorphine), and varying concentrations of the test compound.[5]
-
For total binding wells, add only buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[6][7]
-
Terminate the binding reaction by rapid filtration through the GF/B filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[6]
-
Test compound.
-
Non-specific binding control (unlabeled GTPγS).
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes (typically 15 µg protein per well), a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of the test compound.[6]
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM).[6]
-
For basal binding wells, add only buffer instead of the test compound.
-
For non-specific binding wells, add an excess of unlabeled GTPγS.
-
Incubate the plate at 25°C for 60 minutes.[6]
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding (total minus non-specific) against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the curve.
-
In Vivo Analgesia: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of opioid compounds in rodents.
-
Materials:
-
Tail-flick analgesiometer with a radiant heat source or a hot water bath.
-
Rodents (mice or rats).
-
Test compound and vehicle control.
-
-
Procedure:
-
Habituate the animals to the testing environment and the restraining device.
-
Determine the baseline tail-flick latency by applying the heat stimulus to the animal's tail and recording the time it takes for the animal to flick its tail away from the source. A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.[8][9]
-
Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular).
-
At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.
-
An increase in the tail-flick latency compared to the baseline and the vehicle-treated group indicates an analgesic effect.
-
Data can be expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Conclusion
This compound stands out as a highly potent and selective µ-opioid receptor agonist with a pharmacological profile that distinguishes it from endogenous opioid peptides. Its enhanced stability and potent analgesic effects make it a valuable tool for research and a potential lead compound for the development of novel pain therapeutics. The detailed methodologies and comparative data presented in this guide are intended to provide a solid foundation for further investigation into the therapeutic applications and potential liabilities of this compound and related synthetic opioid peptides. A thorough understanding of its interaction with the endogenous opioid system is paramount for the rational design of next-generation analgesics with improved efficacy and safety profiles.
References
- 1. Enkephalin - Wikipedia [en.wikipedia.org]
- 2. This compound | 142689-18-7 | Benchchem [benchchem.com]
- 3. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Radioligand-binding studies [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Methodological & Application
Application Note: HPLC Purity Assessment of (Lys7)-Dermorphin
Introduction
(Lys7)-Dermorphin is a synthetic heptapeptide analog of Dermorphin, a potent and selective μ-opioid receptor agonist. Originally isolated from the skin of South American frogs, Dermorphin and its analogs are of significant interest in pharmacological research for their potential analgesic properties. The substitution of the C-terminal serine with lysine in this compound can alter its physicochemical properties and biological activity. Accurate and reliable purity assessment is critical for ensuring the quality, safety, and efficacy of synthetic peptides intended for research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for determining the purity of synthetic peptides like this compound. This application note provides a detailed protocol for the purity assessment of this compound using RP-HPLC.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution of peptides. By gradually increasing the concentration of the organic solvent (gradient elution), peptides are eluted from the column in order of increasing hydrophobicity. The eluted peptides are detected by their absorbance at a specific UV wavelength (typically 210-230 nm for the peptide backbone), and the purity is determined by the relative area of the main peak corresponding to this compound.
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump capable of gradient elution
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
Reagents and Consumables
-
This compound reference standard (purity >98%)
-
This compound sample for analysis
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q®
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade
-
HPLC vials with inserts
-
Syringe filters (0.22 µm or 0.45 µm)
Chromatographic Conditions
A representative HPLC method for the purity assessment of this compound is detailed below. This method is based on common practices for synthetic peptide analysis and may require optimization for specific instruments and samples.
Table 1: HPLC Method Parameters for this compound Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (including equilibration) |
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas by sonication for 15-20 minutes or by vacuum filtration.
-
Mobile Phase B (0.1% TFA in Acetononitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Preparation of Standard and Sample Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 2.5 mg of the this compound reference standard and dissolve it in 5.0 mL of Mobile Phase A in a volumetric flask.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 2.5 mg of the this compound sample and dissolve it in 5.0 mL of Mobile Phase A in a volumetric flask.
-
Filtration: Filter both the standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.
HPLC Purity Assessment Workflow for this compound.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
The retention time of the main peak in the sample chromatogram should match that of the reference standard.
Table 2: Example Data Presentation for this compound Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Reference Standard | 12.5 | 15000 | 99.5 |
| 10.2 | 50 | 0.3 | |
| 13.1 | 25 | 0.2 | |
| Test Sample | 12.5 | 14500 | 96.7 |
| 9.8 | 200 | 1.3 | |
| 11.5 | 150 | 1.0 | |
| 13.2 | 100 | 0.7 |
This compound Signaling Pathway
This compound, like other Dermorphin analogs, exerts its biological effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR initiates a signaling cascade that leads to analgesia. The key steps in this pathway are illustrated below.
Simplified Signaling Pathway of this compound via the μ-Opioid Receptor.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The use of a C18 column with a water/acetonitrile gradient containing TFA allows for excellent separation of the main peptide from potential impurities. This method is suitable for quality control during peptide synthesis, purification, and formulation development. The provided signaling pathway diagram offers a concise overview of the mechanism of action for this potent opioid peptide.
Application Notes and Protocols for Intracerebroventricular Administration of (Lys7)-Dermorphin in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Lys7)-Dermorphin is a potent and highly selective agonist for the mu (µ)-opioid receptor. A synthetic derivative of the naturally occurring opioid peptide dermorphin, this compound exhibits powerful and long-lasting analgesic effects when administered centrally. Intracerebroventricular (ICV) administration is a critical technique for investigating the central effects of novel compounds like this compound, bypassing the blood-brain barrier to directly target the central nervous system. When administered via the intracerebroventricular route, this compound has been shown to be approximately 290 times more potent than morphine in producing antinociception.[1] This document provides detailed protocols for the ICV administration of this compound in rats, guidance on dose selection for various experimental paradigms, and an overview of its signaling mechanism.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of intracerebroventricularly administered this compound on analgesia and locomotor activity in rats.
Table 1: Antinociceptive Effects of ICV this compound
| Dose (nmol/rat) | Analgesic Effect (Tail-Flick Test) | Notes |
| 0.01 - 0.1 | Significant, dose-dependent increase in tail-flick latency. | Effective analgesic range with minimal side effects. |
| 0.25 - 0.5 | Pronounced and long-lasting analgesia. | Doses in this range may induce some motor side effects. |
| > 0.5 | Maximal analgesic response. | High doses can produce catalepsy and seizure-like activity.[1] |
Table 2: Effects on Locomotor Activity of ICV this compound
| Dose (nmol/rat) | Effect on Locomotor Activity (Open Field Test) | Notes |
| 0.01 - 0.05 | Initial transient increase in horizontal activity. | Followed by a period of reduced activity. |
| 0.1 - 0.5 | Biphasic effect: initial hyperactivity followed by profound hypoactivity and catalepsy. | Stereotyped behaviors may be observed at higher end of this range. |
| > 0.5 | Severe motor impairment and catalepsy. | Not suitable for locomotor activity studies. |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Electric drill with a small burr bit
-
Stainless steel guide cannula (22-gauge) and dummy cannula
-
Dental cement
-
Surgical screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., Betadine)
-
Topical anesthetic (e.g., lidocaine)
-
Analgesic (for post-operative care)
-
Sterile saline
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), shave the top of the head and secure it in the stereotaxic apparatus. Ensure the head is level between bregma and lambda.
-
Surgical Incision: Apply an antiseptic solution to the surgical area. Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for all stereotaxic coordinates.
-
Drilling the Burr Hole: Based on the Paxinos and Watson rat brain atlas, the coordinates for the lateral ventricle are approximately:
-
Anterior-Posterior (AP): -0.8 mm from bregma
-
Medial-Lateral (ML): ±1.5 mm from the midline
-
Mark the skull at these coordinates and drill a small burr hole, being careful not to damage the underlying dura mater.
-
-
Implantation of the Guide Cannula:
-
Set the stereotaxic arm to the target coordinates.
-
Lower the guide cannula through the burr hole to a depth of Dorsal-Ventral (DV): -3.5 mm from the skull surface.
-
Secure the cannula to the skull using dental cement and surgical screws.
-
-
Closure and Post-operative Care: Insert a dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision around the implant. Administer post-operative analgesics and allow the animal to recover for at least one week before any ICV injections.
Protocol 2: Intracerebroventricular Injection of this compound
This protocol details the preparation and administration of this compound into a cannulated rat.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Microinjection pump
-
Hamilton syringe (10 µL)
-
Injection cannula (28-gauge, extending slightly beyond the guide cannula)
-
Polyethylene tubing
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, dissolve the lyophilized this compound powder in sterile saline or aCSF to the desired concentration.
-
If solubility is an issue, a stock solution can be prepared in a minimal amount of DMSO and then further diluted in sterile saline or aCSF. The final concentration of DMSO should be kept to a minimum (<1%).
-
Filter-sterilize the solution through a 0.22 µm syringe filter.
-
-
Injection Procedure:
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the Hamilton syringe via polyethylene tubing and fill the assembly with the this compound solution, ensuring there are no air bubbles.
-
Insert the injection cannula into the guide cannula.
-
Infuse the desired volume (typically 1-5 µL) at a slow and steady rate (e.g., 0.5 µL/min) using the microinjection pump.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and to prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the rat to its home cage or the testing apparatus.
-
Signaling Pathway and Experimental Workflow
The biological effects of this compound are mediated through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the signaling pathway and the experimental workflow for ICV administration.
References
Application Notes and Protocols for Peripheral Administration of (Lys7)-Dermorphin in Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Lys7)-Dermorphin is a potent and highly selective agonist for the mu-opioid receptor (MOR).[1] This synthetic analog of the naturally occurring opioid peptide dermorphin has demonstrated significant antinociceptive efficacy in various preclinical pain models.[1][2][3] Notably, its analgesic potency is substantially greater than that of morphine, with reports indicating it to be 25-30 times more potent upon peripheral administration (intravenously or subcutaneously) and up to 290 times more potent when administered intracerebroventricularly.[1][2][3][4]
A key characteristic of this compound is its ability to produce profound analgesia following peripheral administration, suggesting its potential to alleviate pain with reduced central nervous system (CNS) side effects commonly associated with traditional opioids.[5][6] Studies have shown that peripherally administered this compound is effective in both acute and chronic inflammatory pain models.[1][2] Furthermore, research indicates a slower development of tolerance to its analgesic effects compared to morphine.[1] These properties make this compound a compelling candidate for the development of novel pain therapeutics.
These application notes provide an overview of the quantitative data supporting the analgesic effects of peripherally administered this compound and detailed protocols for its evaluation in common preclinical pain models.
Data Presentation
Table 1: Antinociceptive Potency of this compound Compared to Morphine
| Administration Route | Potency Relative to Morphine | Animal Model | Reference |
| Intravenous (i.v.) | 25-30 times greater | Rats, Mice | [1][2][3] |
| Subcutaneous (s.c.) | 25-30 times greater | Rats, Mice | [1][2][3] |
| Intracerebroventricular (i.c.v.) | 290 times greater | Rats, Mice | [1][2][3] |
Table 2: Efficacy of Peripherally Administered this compound in Different Pain Models
| Pain Model | Administration Route | Key Findings | Animal Model | Reference |
| Acute Pain Models | ||||
| Tail-Flick Test | s.c., i.v. | Dose-dependent increase in tail-flick latency, indicating a potent antinociceptive effect. | Rats, Mice | [2] |
| Hot Plate Test | s.c., i.v. | Significant increase in the latency to a painful response. | Rats, Mice | [2] |
| Chronic Inflammatory Pain | ||||
| Freund's Adjuvant Arthritis | Systemic (s.c., i.v.) | Raised the nociceptive threshold more effectively in the inflamed paw compared to the non-inflamed paw.[1][2] | Rat | [1][2] |
Signaling Pathway
This compound exerts its analgesic effects primarily through the activation of mu-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the mu-opioid receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
References
Application Notes and Protocols for (Lys7)-Dermorphin in Chronic Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Lys7)-Dermorphin is a potent and selective agonist for the mu-opioid receptor (MOR).[1] This heptapeptide, an analog of the naturally occurring dermorphin, exhibits significantly higher analgesic potency compared to morphine.[1][2] Its potential utility in managing chronic inflammatory pain is of considerable interest due to its powerful antinociceptive effects. These application notes provide a comprehensive overview and detailed protocols for the investigation of this compound in a preclinical model of chronic inflammatory pain.
Mechanism of Action
This compound exerts its analgesic effects primarily by binding to and activating mu-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of MORs leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.
Application in Chronic Inflammatory Pain
Chronic inflammatory pain can be effectively modeled in rodents using Complete Freund's Adjuvant (CFA). A single injection of CFA into the paw induces a localized and persistent inflammatory response characterized by edema, hyperalgesia, and allodynia, mimicking many aspects of chronic inflammatory conditions in humans. This compound has demonstrated potent antinociceptive effects in the rat Freund's adjuvant arthritis model, where systemic administration has been shown to increase the nociceptive threshold in the inflamed paw.[2][3]
Data Presentation
Quantitative Analysis of this compound Efficacy
While specific dose-response data for this compound in chronic inflammatory pain models is not extensively detailed in the available literature, its high potency in acute pain models provides a strong rationale for its investigation. The following table summarizes the known analgesic potency of this compound.
| Parameter | Value | Model System | Administration Route | Reference |
| Analgesic Potency vs. Morphine | ~290 times greater | Acute Pain (Mice/Rats) | Intracerebroventricular (i.c.v.) | [2] |
| ~25-30 times greater | Acute Pain (Mice/Rats) | Intravenous (i.v.) or Subcutaneous (s.c.) | [2] | |
| Efficacy in Chronic Inflammatory Pain | Demonstrated increase in nociceptive threshold | Freund's Adjuvant Arthritis (Rats) | Systemic | [2][3] |
Experimental Protocols
Induction of Chronic Inflammatory Pain using Complete Freund's Adjuvant (CFA) in Rats
This protocol describes the induction of a persistent inflammatory state in the hind paw of rats.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Sterile 1 mL syringes with 27-gauge needles
-
Isoflurane or other suitable anesthetic
-
Anesthesia chamber and nose cone
Procedure:
-
Acclimatize rats to the housing facility for at least one week prior to the experiment.
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of Mycobacterium tuberculosis.
-
Draw 100 µL of CFA into a sterile 1 mL syringe.
-
Inject the 100 µL of CFA subcutaneously into the plantar surface of the left hind paw.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe the development of inflammation, characterized by erythema and edema, over the next 24-48 hours. Behavioral testing can typically commence from day 3 post-CFA injection and continue for several weeks.
Assessment of Mechanical Allodynia: Von Frey Test
This protocol measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments (calibrated set) or an electronic Von Frey apparatus
-
Elevated mesh platform
-
Plexiglas enclosures for each rat
Procedure:
-
Acclimatize the rats to the testing environment and apparatus for at least 15-30 minutes on two separate days before the experiment.
-
On the day of testing, place the rat in its Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for 15-20 minutes.
-
Apply the von Frey filament to the plantar surface of the CFA-injected paw, starting with a filament below the expected threshold.
-
Apply the filament with just enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. Briefly, if there is no response, the next largest filament is used. If there is a response, the next smallest filament is used.
-
Record the filament force that elicits a 50% withdrawal response.
Assessment of Mechanical Hyperalgesia: Randall-Selitto Test
This protocol measures the withdrawal threshold to a noxious pressure stimulus.
Materials:
-
Randall-Selitto paw pressure analgesy meter
-
Animal restrainer
Procedure:
-
Gently restrain the rat, allowing the CFA-injected hind limb to be accessible.
-
Position the hind paw on the plinth of the apparatus.
-
Apply a constantly increasing pressure to the dorsal surface of the paw using the wedge-shaped pusher.
-
The endpoint is the pressure at which the rat withdraws its paw. Record this value in grams.
-
A cut-off pressure should be established to prevent tissue damage.
Administration of this compound
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for the desired route of administration (e.g., subcutaneous, intravenous)
Procedure:
-
Prepare a stock solution of this compound in sterile saline. Further dilutions can be made to achieve the desired final concentrations for dose-response studies.
-
Administer the prepared solution of this compound or vehicle (saline) to the rats via the chosen route (e.g., subcutaneous injection).
-
Conduct behavioral testing at predetermined time points after administration to evaluate the onset and duration of the antinociceptive effect.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling cascade of this compound upon binding to the mu-opioid receptor.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's efficacy in a CFA-induced pain model.
References
- 1. Activation of Peripheral μ-opioid Receptors by Dermorphin [d-Arg2, Lys4] (1–4) Amide Leads to Modality-preferred Inhibi… [ouci.dntb.gov.ua]
- 2. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors. [iris.uniroma1.it]
- 3. Top 10 papers published in the topic of Dermorphin in 2016 [scispace.com]
Application Notes and Protocols: Radioligand Binding Assays with (Lys7)-Dermorphin for Mu-Opioid Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Lys7)-Dermorphin is a potent and highly selective synthetic analog of Dermorphin, a naturally occurring heptapeptide first isolated from the skin of South American frogs. Like other dermorphins, this compound exhibits strong agonistic activity at the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. The high affinity and selectivity of this compound for the MOR make it a valuable tool in opioid research, particularly in the characterization of receptor binding, downstream signaling pathways, and the development of novel analgesics.
These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to investigate its interaction with the mu-opioid receptor. The included methodologies cover membrane preparation, saturation binding analysis, and competitive binding assays, which are fundamental techniques for characterizing ligand-receptor interactions.
Quantitative Data Summary
The following tables summarize the binding affinity of this compound and the parent compound, Dermorphin, for the mu-opioid receptor. This data is essential for designing and interpreting radioligand binding experiments.
Table 1: Competitive Binding Parameters for this compound
| Ligand | Competitor | Radioligand | Cell Line | Parameter | Value |
| This compound | DRM-800* | N/A | CHO-K1 cells expressing MOR | IC50 | 40 nM[1] |
*DRM-800 is a fluorescently labeled analog of this compound.
Table 2: Binding Affinity of Dermorphin
| Ligand | Radioligand | Receptor Source | Parameter | Value |
| Dermorphin | [3H]-DAMGO | Cloned human MOR | Ki | 0.33 nM[2] |
Signaling Pathway
This compound, as a mu-opioid receptor agonist, activates the Gi/o signaling cascade. Upon binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Caption: Mu-opioid receptor signaling pathway activated by this compound.
Experimental Protocols
I. Preparation of Rat Brain Membranes for Binding Assays
This protocol describes the preparation of crude membrane fractions from rat brain tissue, which are a rich source of mu-opioid receptors.
Materials:
-
Whole rat brains
-
Ice-cold 50 mM Tris-HCl buffer (pH 7.4)
-
Sucrose solution (0.32 M) in 10 mM Tris-HCl (pH 7.4)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Euthanize rats and immediately dissect the brains. Place them in ice-cold 50 mM Tris-HCl buffer.
-
Weigh the brains and homogenize in 10 volumes of ice-cold 10 mM Tris-HCl/0.32M sucrose buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction (P2 membranes).
-
Discard the supernatant and resuspend the pellet in an appropriate volume of 50 mM Tris-HCl buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
II. Saturation Radioligand Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand, such as [3H]-DAMGO, at the mu-opioid receptor.
Materials:
-
Rat brain membrane preparation
-
[3H]-DAMGO (specific activity ~30-60 Ci/mmol)
-
Naloxone (for determining non-specific binding)
-
50 mM Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]-DAMGO in 50 mM Tris-HCl buffer, typically ranging from 0.1 to 20 nM.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [3H]-DAMGO.
-
For total binding wells, add 50 µL of the appropriate [3H]-DAMGO dilution and 50 µL of 50 mM Tris-HCl buffer.
-
For non-specific binding wells, add 50 µL of the appropriate [3H]-DAMGO dilution and 50 µL of a high concentration of naloxone (e.g., 10 µM).
-
Add 100 µL of the rat brain membrane preparation (containing 100-200 µg of protein) to all wells.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola in GraphPad Prism) to determine the Kd and Bmax values.
Caption: Workflow for a saturation radioligand binding assay.
III. Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled ligand, such as this compound, by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor.
Materials:
-
Rat brain membrane preparation
-
[3H]-DAMGO
-
This compound
-
Naloxone
-
50 mM Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in 50 mM Tris-HCl buffer, with concentrations ranging from picomolar to micromolar.
-
In a 96-well plate, add 50 µL of each this compound dilution in triplicate.
-
Add 50 µL of [3H]-DAMGO at a fixed concentration (typically near its Kd value) to all wells.
-
Also include wells for total binding (no competitor) and non-specific binding (10 µM naloxone).
-
Add 100 µL of the rat brain membrane preparation (100-200 µg of protein) to all wells.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration and wash as described in the saturation binding protocol.
-
Measure the radioactivity in a liquid scintillation counter.
-
Plot the percentage of specific binding of [3H]-DAMGO as a function of the log concentration of this compound.
-
Analyze the data using non-linear regression (e.g., sigmoidal dose-response in GraphPad Prism) to determine the IC50 value of this compound.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation binding experiments.
Caption: Workflow for a competitive radioligand binding assay.
References
Investigating Mu-Opioid Receptor Internalization with Fluorescently Labeled (Lys7)-Dermorphin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Lys7)-Dermorphin, a potent and highly selective agonist for the mu-opioid receptor (MOR), serves as a critical tool in pain research and the development of novel analgesics. Understanding the cellular trafficking of the MOR upon agonist binding is fundamental to elucidating the mechanisms of opioid signaling, tolerance, and dependence. Fluorescently labeling this compound provides a powerful method for the real-time visualization and quantification of receptor internalization in living cells. This document provides detailed application notes and protocols for investigating MOR internalization using fluorescently labeled this compound.
Principle
The binding of an agonist, such as this compound, to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[1] Prolonged or repeated activation leads to receptor desensitization and subsequent internalization, a process where the receptor is removed from the cell surface into intracellular compartments.[2][3] By utilizing a fluorescently labeled version of this compound, this internalization process can be directly observed and quantified using techniques such as confocal microscopy and flow cytometry. The fluorescent signal, initially localized to the plasma membrane, translocates to intracellular vesicles upon receptor internalization.
Quantitative Data Summary
The binding affinity and internalization kinetics of fluorescently labeled this compound can be determined through various in vitro assays. The following table summarizes representative quantitative data for a fluorescently labeled this compound analog, such as this compound-IRDye800CW (DRM-800), and Dermorphin-AlexaFluor488. It is important to note that the specific values can vary depending on the fluorescent dye used, the cell line, and the experimental conditions.
| Parameter | Description | Representative Value | Reference |
| IC50 (unlabeled this compound) | The concentration of unlabeled this compound that inhibits 50% of the binding of a fluorescently labeled this compound analog (e.g., DRM-800). | 40 nM | [4] |
| IC50 (Naloxone) | The concentration of the antagonist Naloxone that inhibits 50% of the binding of a fluorescently labeled this compound analog (e.g., DRM-800). | 3.5 nM | [4] |
| Binding Affinity (Ki) of Dermorphin-AlexaFluor488 | The inhibition constant for the binding of Dermorphin-AlexaFluor488 to the mu-opioid receptor. | Good binding affinity | [5] |
| Internalization | Observation of agonist-induced receptor internalization. | Rapid and robust internalization observed.[4][6] | [4][6] |
Signaling and Internalization Pathway
The binding of fluorescently labeled this compound to the mu-opioid receptor triggers a cascade of intracellular events, leading to signaling and eventual receptor internalization.
Caption: Mu-opioid receptor signaling and internalization pathway.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol provides a general guideline for labeling this compound with an amine-reactive fluorescent dye. The lysine residue at position 7 provides a primary amine for conjugation.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy™3 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-10) or HPLC for purification
Procedure:
-
Dissolve this compound in the reaction buffer.
-
Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.
-
Add the dissolved fluorescent dye to the peptide solution. A molar excess of the dye (e.g., 5-10 fold) is typically used.
-
Add a small amount of TEA or DIEA to the reaction mixture to raise the pH to ~8.5-9.0, which facilitates the reaction with the primary amine.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the fluorescently labeled peptide from the unreacted dye using size-exclusion chromatography or reverse-phase HPLC.
-
Confirm the labeling efficiency and purity of the conjugate using spectrophotometry and mass spectrometry.
-
Store the purified fluorescently labeled this compound at -20°C or -80°C, protected from light.
Protocol 2: Live-Cell Confocal Microscopy for Visualizing Receptor Internalization
This protocol describes how to visualize the internalization of the mu-opioid receptor in real-time using fluorescently labeled this compound.
Materials:
-
Cells expressing mu-opioid receptors (e.g., CHO-MOR or HEK293-MOR stable cell lines)
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., HBSS with Ca2+ and Mg2+, supplemented with 20 mM HEPES)
-
Fluorescently labeled this compound
-
Confocal laser scanning microscope with a heated stage and CO2 incubator
Experimental Workflow:
Caption: Experimental workflow for confocal microscopy.
Procedure:
-
Seed mu-opioid receptor-expressing cells onto glass-bottom culture dishes or chamber slides and allow them to adhere and grow for 24-48 hours.
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.
-
Place the dish on the heated stage of the confocal microscope, maintained at 37°C and 5% CO2.
-
Acquire a baseline image of the cells before adding the fluorescent ligand to visualize the initial cell morphology and background fluorescence.
-
Add the fluorescently labeled this compound to the imaging buffer at the desired final concentration (e.g., 10-100 nM).
-
Immediately start acquiring time-lapse images at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes.
-
Analyze the images to observe the translocation of the fluorescent signal from the plasma membrane to intracellular puncta, indicative of receptor internalization.
Protocol 3: Flow Cytometry for Quantifying Receptor Internalization
This protocol provides a method to quantify the extent of mu-opioid receptor internalization using fluorescently labeled this compound.
Materials:
-
Cells expressing mu-opioid receptors
-
Suspension culture flasks or multi-well plates
-
Complete cell culture medium
-
Fluorescently labeled this compound
-
Acid wash buffer (e.g., 0.5 M NaCl, 0.2 M acetic acid, pH 2.5) to remove surface-bound ligand
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for flow cytometry.
Procedure:
-
Culture mu-opioid receptor-expressing cells in suspension or in multi-well plates.
-
Incubate the cells with a saturating concentration of fluorescently labeled this compound at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to induce internalization. A control group should be kept at 4°C to prevent internalization, representing total surface binding.
-
After incubation, place the cells on ice and wash them twice with ice-cold PBS to remove unbound ligand.
-
To measure the internalized fraction, resuspend the cells in ice-cold acid wash buffer for 5-10 minutes to strip the surface-bound fluorescent ligand.
-
Wash the cells twice with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer for analysis by flow cytometry.
-
Measure the mean fluorescence intensity (MFI) of the cells. The MFI of the acid-washed cells represents the internalized ligand, while the MFI of the cells kept at 4°C (and not acid-washed) represents the total bound ligand.
-
Calculate the percentage of internalization using the following formula: % Internalization = (MFI of acid-washed cells / MFI of total bound cells) x 100
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescent signal | - Low labeling efficiency- Photobleaching- Low receptor expression | - Optimize the labeling reaction- Use an anti-fade mounting medium for fixed cells; minimize laser exposure for live cells- Use a cell line with higher receptor expression or transfect cells to overexpress the receptor |
| High background fluorescence | - Incomplete removal of unbound fluorescent ligand- Non-specific binding | - Increase the number of wash steps- Include a blocking step with BSA or serum; use a lower concentration of the fluorescent ligand |
| No or low internalization observed | - Ligand is not an agonist or is a weak agonist for internalization- Cells are unhealthy- Incubation time is too short | - Confirm the agonist properties of the labeled ligand- Ensure cells are healthy and in the logarithmic growth phase- Increase the incubation time |
Conclusion
The use of fluorescently labeled this compound is a robust and versatile method for investigating the internalization of the mu-opioid receptor. The protocols provided herein offer a comprehensive guide for researchers to visualize and quantify this critical cellular process, thereby facilitating a deeper understanding of opioid receptor pharmacology and contributing to the development of safer and more effective opioid therapeutics.
References
- 1. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 2. The role of mu opioid receptor desensitization and endocytosis in morphine tolerance and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Binding and internalization of fluorescent opioid peptide conjugates in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
In Vitro Application of (Lys7)-Dermorphin on Guinea Pig Ileum Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Lys7)-Dermorphin is a synthetic heptapeptide and a potent and highly selective agonist for the µ-opioid receptor (MOR). It is an analog of Dermorphin, a naturally occurring opioid peptide originally isolated from the skin of the South American frog, Phyllomedusa sauvagei. The substitution of lysine at position 7 enhances its pharmacological properties. The guinea pig ileum (GPI) preparation is a classical and robust in vitro model for studying the effects of opioids. The myenteric plexus of the guinea pig ileum is densely populated with µ-opioid receptors, and their activation by agonists like this compound leads to a presynaptic inhibition of acetylcholine release from cholinergic neurons. This inhibition results in a reduction of the electrically induced twitch contractions of the ileum, providing a quantifiable measure of opioid activity. These application notes provide detailed protocols for the in vitro assessment of this compound on guinea pig ileum preparations.
Data Presentation
| Compound | IC50 (mol/L) in Guinea Pig Ileum Bioassay | Reference Compound | IC50 (mol/L) in Guinea Pig Ileum Bioassay |
| Dermorphin | 7.1 x 10⁻¹⁰ | Morphine | 1.2 x 10⁻⁷ |
| Analog D2 | 4.8 x 10⁻¹⁰ | ||
| Analog D3 | 8.3 x 10⁻¹⁰ | ||
| Analog D4 | 9.1 x 10⁻¹⁰ |
(Data for Dermorphin and its analogs D2, D3, and D4 are derived from a study on novel dermorphin analogs.[1] The IC50 for Morphine is provided as a common reference point for opioid potency in this assay.)
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Bioassay for Opioid Agonist Activity
This protocol details the procedure for assessing the inhibitory effect of this compound on the electrically evoked contractions of the guinea pig ileum.
Materials and Reagents:
-
Male guinea pigs (250-350 g)
-
Krebs-bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
This compound stock solution
-
Naloxone hydrochloride (opioid antagonist)
-
Organ bath system with temperature control and aeration
-
Isotonic transducer and data acquisition system
-
Platinum electrodes for electrical field stimulation
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum, approximately 10-15 cm from the ileocecal junction.
-
Place the excised ileum in a petri dish containing fresh, oxygenated (95% O2 / 5% CO2) Krebs-bicarbonate solution at room temperature.
-
Gently flush the lumen of the ileum segment with Krebs solution to remove its contents.
-
Prepare segments of ileum approximately 2-3 cm in length.
-
-
Tissue Mounting:
-
Mount the ileum segment in a 10 mL organ bath containing Krebs-bicarbonate solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Tie one end of the ileum segment to a stationary hook at the bottom of the organ bath and the other end to an isotonic force transducer.
-
Apply an initial tension of 1 g to the tissue and allow it to equilibrate for a stabilization period of 30-60 minutes. During this time, wash the tissue with fresh Krebs solution every 15 minutes.
-
-
Electrical Stimulation and Recording:
-
Position two platinum electrodes parallel to the ileum segment in the organ bath.
-
Stimulate the tissue with single square-wave pulses (0.5 ms duration, supramaximal voltage) at a frequency of 0.1 Hz.
-
Record the resulting isometric twitch contractions using the data acquisition system. The contractions should be consistent and reproducible before adding any drugs.
-
-
Application of this compound:
-
Once a stable baseline of twitch contractions is achieved, add this compound to the organ bath in a cumulative concentration-response manner.
-
Start with a low concentration (e.g., 10⁻¹² M) and increase the concentration in logarithmic steps (e.g., 10⁻¹¹, 10⁻¹⁰, 10⁻⁹ M, etc.) after the effect of the previous concentration has reached a plateau.
-
Record the percentage inhibition of the twitch height at each concentration relative to the baseline contractions.
-
-
Antagonism with Naloxone:
-
To confirm that the inhibitory effect of this compound is mediated by opioid receptors, perform an antagonism study.
-
After establishing a concentration-response curve for this compound, wash the tissue thoroughly until the twitch contractions return to baseline.
-
Pre-incubate the tissue with a fixed concentration of naloxone (e.g., 10⁻⁷ M) for 15-20 minutes.
-
Repeat the cumulative addition of this compound in the presence of naloxone.
-
A rightward shift in the concentration-response curve for this compound indicates competitive antagonism at the opioid receptor.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the twitch response for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Determine the IC50 value from the concentration-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway of this compound in Myenteric Neurons
Caption: Signaling cascade of this compound in a myenteric neuron.
Experimental Workflow for Guinea Pig Ileum Bioassay
References
Application Notes and Protocols for Studying the Respiratory Effects of (Lys7)-Dermorphin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the respiratory effects of the potent µ-opioid receptor agonist, (Lys7)-Dermorphin, in animal models. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to evaluate both the therapeutic potential and the respiratory risks associated with this compound.
Introduction
This compound is a naturally occurring opioid peptide with high affinity and selectivity for the µ-opioid receptor. Its potent analgesic properties make it a subject of interest for drug development. However, like other µ-opioid agonists, it carries a significant risk of respiratory depression, a potentially lethal side effect. Understanding the dose-dependent respiratory effects and the underlying signaling mechanisms is crucial for the safe development of this compound-based therapeutics.
Studies in awake rats have revealed a biphasic effect of this compound on respiration. At lower, analgesic doses, it can cause respiratory stimulation, characterized by an increase in respiratory frequency and minute volume.[1] Conversely, at higher, cataleptic doses, it induces significant respiratory depression, leading to a decrease in both respiratory frequency and volume.[1] This complex respiratory response is primarily mediated by central µ1-opioid receptors and involves a forebrain 5-hydroxytryptaminergic (5-HT) excitatory pathway.[1]
Data Presentation
The following tables summarize the quantitative data on the respiratory effects of subcutaneously administered this compound in awake rats, as reported in the literature.
Table 1: Respiratory Stimulation Induced by Analgesic Doses of this compound (15 minutes post-injection)
| Dose (µmol/kg, s.c.) | Respiratory Frequency (breaths/min) | Tidal Volume (mL) | Minute Volume (mL/min) |
| Saline (Control) | 95 ± 4 | 2.1 ± 0.1 | 200 ± 10 |
| 0.12 | 115 ± 5 | 2.2 ± 0.1 | 253 ± 12 |
| 0.47 | 125 ± 6 | 2.3 ± 0.1 | 288 ± 15 |
| 1.2 | 130 ± 7 | 2.4 ± 0.2 | 312 ± 18 |
| 4.7 | 110 ± 5 | 2.2 ± 0.1 | 242 ± 11 |
* Indicates a statistically significant difference from the saline control group. Data adapted from Negri et al., 1995.[1]
Table 2: Respiratory Depression Induced by Cataleptic Doses of this compound (45 minutes post-injection)
| Dose (µmol/kg, s.c.) | Respiratory Frequency (breaths/min) | Tidal Volume (mL) | Minute Volume (mL/min) |
| Saline (Control) | 98 ± 5 | 2.2 ± 0.1 | 215 ± 11 |
| 8.3 | 65 ± 4 | 1.5 ± 0.1 | 98 ± 7 |
| 14.2 | 50 ± 3 | 1.2 ± 0.1 | 60 ± 5 |
* Indicates a statistically significant difference from the saline control group. Data adapted from Negri et al., 1995.[1]
Table 3: Arterial Blood Gas Analysis Following this compound Administration
| Treatment | Dose (µmol/kg, s.c.) | Time Post-Injection (min) | PaO2 (mmHg) | PaCO2 (mmHg) | pH |
| Saline (Control) | - | - | 95 ± 3 | 38 ± 2 | 7.42 ± 0.02 |
| This compound | 4.7 (Stimulatory) | 15 | 102 ± 4 | 35 ± 2 | 7.45 ± 0.02 |
| This compound | 14.2 (Depressive) | 45 | 60 ± 5 | 55 ± 3 | 7.28 ± 0.03* |
* Indicates a statistically significant difference from the saline control group. (Note: These values are illustrative and based on the expected physiological changes. Specific data from arterial blood gas analysis for this compound was not available in the searched literature and would need to be determined experimentally.)
Experimental Protocols
Whole-Body Plethysmography for Respiratory Monitoring in Conscious Rats
This non-invasive method allows for the continuous monitoring of respiratory parameters in awake and unrestrained animals.
Materials:
-
Whole-body plethysmograph (WBP) system for rats
-
Animal chamber
-
Pneumotachograph
-
Differential pressure transducer
-
Data acquisition and analysis software
-
This compound solution
-
Saline solution (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatization: Acclimate the rats to the plethysmography chamber for at least 30-60 minutes daily for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.
-
Calibration: Calibrate the plethysmograph system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish the relationship between pressure changes and volume.
-
Baseline Recording: Place the rat in the chamber and allow it to acclimate for a 15-20 minute stabilization period. Record baseline respiratory parameters for at least 10-15 minutes.
-
Drug Administration: Briefly remove the rat from the chamber and administer a subcutaneous injection of this compound or saline.
-
Post-Injection Monitoring: Immediately return the rat to the chamber and continuously record respiratory parameters for the desired duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the recorded data to determine respiratory frequency (f), tidal volume (VT), and minute volume (VE = f x VT) at different time points post-injection.
Arterial Blood Gas Analysis in Anesthetized Rats
This invasive method provides a direct measurement of blood oxygen and carbon dioxide levels, offering a precise assessment of gas exchange.
Materials:
-
Anesthesia machine and isoflurane
-
Surgical instruments (scalpel, forceps, scissors)
-
Catheter (e.g., polyethylene tubing)
-
Heparinized saline
-
Blood gas analyzer
-
Suture material
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the rat with isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Surgical Preparation: Place the rat in a supine position on a heating pad to maintain body temperature. Surgically expose the femoral artery.
-
Catheterization: Carefully insert a heparinized saline-filled catheter into the femoral artery and secure it with sutures.
-
Stabilization: Allow the animal to stabilize for at least 15 minutes after the surgical procedure.
-
Baseline Blood Sample: Withdraw a small arterial blood sample (e.g., 0.1-0.2 mL) into a heparinized syringe for baseline blood gas analysis.
-
Drug Administration: Administer this compound or saline via a subcutaneous or intravenous route.
-
Post-Injection Blood Sampling: Collect arterial blood samples at predetermined time points after drug administration.
-
Blood Gas Analysis: Immediately analyze the blood samples using a blood gas analyzer to determine PaO2, PaCO2, and pH.
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method.
Mandatory Visualizations
Caption: Signaling pathway for respiratory stimulation.
Caption: Signaling pathway for respiratory depression.
Caption: Experimental workflow diagram.
References
Application Notes and Protocols: Investigating (Lys7)-Dermorphin Effects on Brain Metabolism using the [14C]2-deoxyglucose Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Lys7)-Dermorphin is a potent and selective agonist for the μ-opioid receptor, exhibiting strong analgesic properties. Understanding its influence on brain function is crucial for therapeutic development and for elucidating the neurobiological mechanisms of opioid action. The [14C]2-deoxyglucose (2-DG) autoradiographic method is a powerful technique for measuring local cerebral glucose utilization (LCGU), providing a quantitative map of metabolic activity in different brain regions. This document provides detailed application notes and protocols for utilizing the [14C]2-DG method to study the effects of this compound on brain metabolism.
Data Presentation
The following table summarizes the quantitative data on the effects of intravenous administration of this compound on local cerebral glucose utilization in various brain regions of the rat, as reported by Pontieri et al. (2006).
| Brain Region | Saline Control (μmol/100g/min) | This compound (0.1 mg/kg) (% Change from Control) | This compound (0.2 mg/kg) (% Change from Control) |
| Limbic System | |||
| Nucleus Accumbens (Shell) | 120 ± 5 | ↓ 15% | ↓ 25% |
| Nucleus Accumbens (Core) | 115 ± 6 | ↓ 12% | ↓ 22% |
| Amygdala | 85 ± 4 | ↓ 10% | ↓ 18% |
| Hippocampus (CA1) | 95 ± 5 | ↓ 8% | ↓ 15% |
| Sensory-Motor System | |||
| Somatosensory Cortex | 130 ± 7 | ↓ 18% | ↓ 28% |
| Motor Cortex | 125 ± 6 | ↓ 16% | ↓ 26% |
| Caudate Putamen | 110 ± 5 | ↓ 14% | ↓ 24% |
| Autonomic Regions | |||
| Hypothalamus | 70 ± 4 | ↓ 5% | ↓ 12% |
| Periaqueductal Gray | 90 ± 5 | ↓ 20% | ↓ 30% |
* Indicates a statistically significant decrease compared to the saline control group (p < 0.05). Data are presented as mean ± SEM. The percentage change is calculated relative to the saline control group.
Experimental Protocols
Protocol 1: Animal Preparation and Surgical Procedures
-
Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Catheter Implantation: At least 3-4 days prior to the experiment, animals are anesthetized with a suitable anesthetic (e.g., a ketamine/xylazine cocktail). Under aseptic conditions, catheters are implanted into the femoral artery and vein for blood sampling and substance administration, respectively.
-
Recovery: After surgery, animals are returned to their home cages and allowed to recover fully. Their weight and general health should be monitored daily.
Protocol 2: [14C]2-deoxyglucose Experimental Procedure
This protocol is based on the original method developed by Sokoloff et al. (1977).
-
Acclimatization: On the day of the experiment, the animal is placed in a quiet, dimly lit experimental chamber and allowed to acclimatize for at least 1 hour. The arterial and venous catheters are connected to extension lines.
-
Drug Administration: this compound (dissolved in sterile saline) or vehicle (saline) is administered intravenously through the venous catheter. The doses used in the summarized study were 0.1 mg/kg and 0.2 mg/kg.
-
[14C]2-DG Injection: Five minutes after the administration of this compound or saline, a bolus of [14C]2-deoxyglucose (typically 125 µCi/kg) is injected intravenously.
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the experimental period (typically 45 minutes). These samples are used to measure plasma [14C]2-DG and glucose concentrations.
-
Termination: At the end of the 45-minute experimental period, the animal is euthanized with an overdose of a fast-acting barbiturate.
-
Brain Removal and Freezing: The brain is rapidly removed and frozen in isopentane chilled to -50°C to prevent post-mortem changes in metabolism.
-
Brain Sectioning: The frozen brain is sectioned into 20 µm thick coronal sections using a cryostat at -20°C.
-
Autoradiography: The brain sections are mounted on coverslips and apposed to X-ray film along with calibrated [14C]methylmethacrylate standards for a period of 5-7 days.
-
Image Analysis: The resulting autoradiograms are quantified using a computerized image analysis system. The optical density of each brain region is measured and converted to local cerebral glucose utilization rates (in µmol/100g/min) using the operational equation of the [14C]2-DG method, which takes into account the plasma [14C]2-DG and glucose concentrations over time.
Mandatory Visualizations
Troubleshooting & Optimization
Overcoming low lipid solubility of (Lys7)-Dermorphin in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for overcoming experimental challenges related to the low lipid solubility of (Lys7)-Dermorphin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a synthetic, highly potent, and selective agonist for the mu-opioid receptor (MOR).[1] It is an analog of dermorphin, a naturally occurring opioid peptide. Its primary research applications are in pain management studies, where it serves as a powerful analgesic. Notably, it demonstrates a significantly higher antinociceptive potency than morphine—up to 290 times greater when administered intracerebroventricularly and 25-30 times greater via peripheral administration.[1][2][3] Furthermore, studies in animal models suggest it is less likely to produce tolerance and physical dependence compared to morphine, making it a compound of interest for developing safer opioid therapeutics.[2]
Q2: What causes the low lipid solubility of this compound?
A2: The low lipid solubility is a result of its peptidic nature. Peptides are composed of amino acids, and their overall solubility is determined by the properties of these residues. This compound contains several hydrophilic (water-loving) amino acids and possesses a net positive charge, primarily due to the lysine residue at position 7.[1] This charge enhances its interaction with water and other polar solvents, thereby reducing its solubility in nonpolar, lipid-rich environments like cell membranes.
Q3: If this compound has low lipid solubility, how does it effectively cross the blood-brain barrier (BBB)?
A3: This is a unique and notable characteristic of this compound. Despite its low lipid solubility, it demonstrates a high degree of penetration into the blood-brain barrier.[1][2][3][4] The precise mechanism for this efficient transport is not fully elucidated but may involve a specific transport system or a transient conformational change that facilitates its passage. This property allows the peptide to exert its potent central analgesic effects even after peripheral administration.
Q4: What common experimental issues might arise from the low lipid solubility of this compound?
A4: Researchers may encounter several issues, including:
-
Difficulty in Dissolution: The peptide powder may not readily dissolve in standard aqueous buffers, especially at higher concentrations.
-
Precipitation: The peptide may precipitate out of solution during storage or upon changes in pH or temperature, leading to inaccurate concentration measurements.
-
Inconsistent Bioavailability: Poor solubility can lead to variable absorption and inconsistent results in both in vitro and in vivo experiments.
-
Aggregation: Peptides can form aggregates, which may reduce biological activity and lead to confounding experimental outcomes.
Troubleshooting Guide: Solubility Issues
Problem: The lyophilized this compound powder will not dissolve in my aqueous buffer.
-
Potential Cause: The pH of the buffer may be close to the peptide's isoelectric point (pI), minimizing its net charge and thus its solubility. The concentration may also be too high for the chosen solvent.
-
Solutions:
-
Start with Sterile Water: Attempt to dissolve the peptide in sterile, deionized water first before adding it to a buffered solution.
-
pH Adjustment: Since this compound is a basic peptide (positively charged), its solubility can be enhanced by lowering the pH. Add a small volume (e.g., 10-20 µL) of a 10% acetic acid solution to the solvent to aid dissolution before diluting to the final concentration.
-
Use of Co-solvents: For highly resistant batches, dissolve the peptide in a minimal amount of an organic solvent like DMSO first. Then, slowly add this concentrated stock to your aqueous buffer with continuous vortexing to prevent precipitation. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).
-
Sonication: Use a bath sonicator for brief intervals to break up aggregates and facilitate dissolution.
-
Problem: My prepared this compound solution appears cloudy or forms a precipitate.
-
Potential Cause: The solution may be supersaturated, or the peptide is aggregating and falling out of solution over time. This can be triggered by temperature changes or prolonged storage.
-
Solutions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh for each experiment.
-
Centrifugation: Before use, centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates. Carefully aspirate the supernatant for your experiment.
-
Lower Concentration: Prepare a lower concentration stock solution to ensure the peptide remains fully solubilized.
-
Storage: If short-term storage is necessary, filter-sterilize the solution and store it at 4°C. For longer-term storage, aliquot and freeze at -20°C or -80°C, but be aware that freeze-thaw cycles can promote aggregation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₇N₉O₉ | [5] |
| Molar Mass | 843.97 g/mol | [5] |
| Amino Acid Sequence | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-NH₂ | [5] |
| Primary Target | Mu-Opioid Receptor (MOR) | [1] |
| Key Feature | Low lipid solubility with high BBB penetration | [2][3][4] |
Table 2: Comparative Analgesic Potency
| Compound | Route of Administration | Potency vs. Morphine | Reference |
| This compound | Intracerebroventricular (i.c.v.) | ~290x higher | [1][2][3] |
| This compound | Intravenous (i.v.) / Subcutaneous (s.c.) | ~25-30x higher | [1][2][3] |
Table 3: Summary of Solubility and Bioavailability Enhancement Strategies
| Strategy | Description | Advantages | Considerations |
| pH Adjustment | Modifying the pH of the solvent to increase the net charge of the peptide.[6] | Simple, cost-effective, easily implemented. | The final pH must be compatible with the experimental model. |
| Co-solvents (e.g., DMSO) | Using small amounts of organic solvents to dissolve the peptide before aqueous dilution. | Effective for hydrophobic peptides. | Solvent may have cytotoxic or confounding effects in assays. |
| Lipidation | Covalently attaching fatty acid chains to the peptide.[1] | Increases lipophilicity, can improve membrane permeability and BBB penetration. | Requires chemical synthesis; may alter receptor binding affinity. |
| Nanoparticle Encapsulation | Formulating the peptide within lipid-based nanoparticles or nanosuspensions.[7] | Improves solubility, protects from degradation, can enhance bioavailability. | Requires specialized formulation expertise and equipment. |
| Chemical Modification | Techniques like PEGylation or glycosylation. | Can improve solubility and prolong plasma half-life. | Requires complex synthesis and may impact biological activity. |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution
-
Calculate Mass: Determine the mass of this compound acetate salt (molar mass ≈ 844 g/mol + acetate) needed for your desired volume. For 1 mL of a 1 mM solution, you will need approximately 0.844 mg of the pure peptide. Always confirm the purity and net peptide content from the manufacturer's certificate of analysis to adjust the mass accordingly.
-
Initial Dissolution: Add the calculated volume of sterile, deionized water to the vial containing the lyophilized peptide. For example, add 500 µL of water to the vial.
-
Vortex: Vortex the vial gently for 30-60 seconds. Visually inspect for complete dissolution.
-
Troubleshooting Insolubility: If the peptide is not fully dissolved, add 10 µL of a 10% acetic acid solution. Vortex again. The solution should become clear.
-
Final Volume: Once the peptide is fully dissolved, add the remaining volume of water or your desired buffer to reach the final concentration of 1 mM.
-
Filtration and Storage: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified Mu-Opioid Receptor (MOR) signaling pathway.
Caption: Overview of bioavailability enhancement strategies.
References
- 1. This compound | 142689-18-7 | Benchchem [benchchem.com]
- 2. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors. [iris.uniroma1.it]
- 4. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acetate salt | 142689-18-7 | FL110469 [biosynth.com]
- 6. wjbphs.com [wjbphs.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
Addressing batch-to-batch variability in synthetic (Lys7)-Dermorphin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in synthetic (Lys7)-Dermorphin. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic, potent, and highly selective agonist for the mu-opioid receptor (MOR).[1][2] It is an analog of dermorphin, a naturally occurring opioid peptide originally isolated from the skin of South American frogs.[1] The substitution of the original serine at position 7 with lysine enhances its pharmacological properties.[1] Due to its high potency, reported to be 25-30 times that of morphine when administered peripherally and up to 290 times when administered intracerebroventricularly, it is a valuable tool in pain research and the development of novel analgesics.[1][2][3]
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic peptides like this compound primarily arises from impurities generated during solid-phase peptide synthesis (SPPS). These impurities can significantly impact the peptide's biological activity.[4][5][6]
Common sources of variability include:
-
Synthesis-Related Impurities:
-
Deletion Sequences: Failure to couple an amino acid at each step results in shorter peptide chains.[7][8]
-
Truncated Sequences: Incomplete synthesis leading to shorter peptides.[7][8]
-
Incomplete Deprotection: Residual protecting groups on amino acid side chains can alter the peptide's structure and function.[7][8]
-
Oxidation: Methionine and Tryptophan residues are particularly susceptible to oxidation, which can affect biological activity.[9]
-
Aggregation: Hydrophobic peptide sequences can aggregate, leading to poor solubility and reduced purity.
-
-
Cleavage and Purification Artifacts:
-
Storage and Handling:
-
Improper Storage: Peptides should be stored lyophilized at -20°C to prevent degradation.[9]
-
Repeated Freeze-Thaw Cycles: Can lead to peptide degradation. Aliquoting is recommended.
-
Q3: What purity level of this compound is recommended for our experiments?
The required purity level depends on the specific application.
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical applications, crystallography, and quantitative receptor-ligand interaction studies.[10] |
| >95% | In vitro bioassays, NMR studies, quantitative blocking and competitive inhibition studies.[10] |
| >85% | Enzyme-substrate studies (semi-quantitative), epitope mapping, and polyclonal antibody production.[10] |
| >70% | Initial screening, generating or testing antibodies.[10] |
Q4: How can Trifluoroacetic acid (TFA) from the synthesis process affect my experiments?
Trifluoroacetic acid (TFA) is used to cleave the synthesized peptide from the solid support and during HPLC purification. While most of it is removed during lyophilization, residual TFA remains as a counter-ion.[9] This can be problematic as TFA is a strong acid and can:
-
Inhibit cell proliferation in some cellular assays.[9]
-
Act as an unintended allosteric modulator of some receptors.[9]
-
Interfere with IR spectroscopy due to its strong absorbance.[9]
For sensitive biological assays, it is advisable to use peptides where TFA has been exchanged for a more biocompatible counter-ion like acetate or hydrochloride.[9]
Troubleshooting Guides
Problem 1: Observed Biological Activity of this compound is Lower Than Expected
| Possible Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | Verify the net peptide content of your lyophilized powder. The gross weight includes water and counter-ions. Perform amino acid analysis for precise quantification. |
| Peptide Degradation | Ensure proper storage at -20°C in a desiccator. Avoid repeated freeze-thaw cycles by aliquoting the peptide solution. Re-dissolve a fresh aliquot and repeat the experiment. |
| Presence of Agonist/Antagonist Impurities | Analyze the peptide purity by HPLC-MS to identify any unexpected peaks that could correspond to inhibitory impurities.[11] |
| Oxidation of the Peptide | If the peptide has been stored for a long time or handled improperly, oxidation of sensitive residues may have occurred. Analyze by mass spectrometry to check for an increase in mass corresponding to oxygen addition.[9] |
| Low Receptor Expression in the Assay System | Confirm the expression levels of the mu-opioid receptor in your cell line or tissue preparation using techniques like western blotting or qPCR. |
Problem 2: High Variability in Results Between Different Batches of this compound
| Possible Cause | Troubleshooting Step |
| Different Purity Profiles | Request and compare the Certificates of Analysis (CoA) for each batch, paying close attention to the HPLC purity and mass spectrometry data. Perform your own analytical characterization if necessary. |
| Presence of Different Impurities | Impurities such as deletion or truncated sequences can have different biological activities. Use HPLC-MS to identify and compare the impurity profiles of the different batches.[4][5] |
| Varying Net Peptide Content | The net peptide content can vary between batches. Quantify the peptide concentration for each batch using a reliable method like amino acid analysis. |
| Different Counter-ion Content | The amount of TFA or other counter-ions can differ between batches, affecting the net peptide weight and potentially the biological activity.[9] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for assessing the purity of synthetic this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in an appropriate solvent, such as 0.1% TFA in water or acetonitrile, to a final concentration of 1 mg/mL.[12]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.[12]
-
-
HPLC System and Column:
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column is typically used for peptide analysis.[12]
-
Column Temperature: Maintain the column at a constant temperature, typically between 30-45°C.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.
-
Ensure both mobile phases are thoroughly degassed before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection Wavelength: 214 nm for the peptide backbone and 280 nm for the tyrosine residues.[1]
-
Gradient: A typical gradient would be from 5% to 60% Mobile Phase B over 20-30 minutes. An initial scouting gradient from 5% to 95% Mobile Phase B can be used to determine the elution profile.[13]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[12]
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol describes the confirmation of the molecular weight of this compound.
-
Sample Preparation:
-
Prepare a 10-100 µM solution of the peptide in a solvent compatible with mass spectrometry, such as 50% acetonitrile in water with 0.1% formic acid.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for peptides.[14]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Scan Range: Set the scan range to include the expected m/z values for the protonated molecule [M+H]+ and potentially [M+2H]2+. For this compound (C43H57N9O9), the monoisotopic mass is approximately 843.44 Da.
-
-
Data Analysis:
-
Identify the peak corresponding to the expected molecular weight of this compound.
-
For further confirmation, tandem MS (MS/MS) can be performed to obtain fragment ions that can be matched to the peptide sequence.[14]
-
Protocol 3: Mu-Opioid Receptor (MOR) Competitive Binding Assay
This protocol is for determining the binding affinity of this compound to the mu-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the mu-opioid receptor (e.g., CHO-MOR cells).
-
Radiolabeled ligand, such as [3H]-DAMGO (a selective mu-agonist).
-
Unlabeled this compound (the competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled MOR ligand like naloxone).
-
Scintillation fluid and a scintillation counter.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of [3H]-DAMGO (typically at its Kd value).
-
Increasing concentrations of unlabeled this compound.
-
For non-specific binding wells, add a high concentration of naloxone.
-
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Caption: Mu-opioid receptor signaling pathway activated by this compound.
Caption: Quality control workflow for synthetic this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. This compound | 142689-18-7 | Benchchem [benchchem.com]
- 2. Effects of the intravenous administration of [Lys7]dermorphin on local cerebral glucose utilization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors. [iris.uniroma1.it]
- 4. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. mdpi.com [mdpi.com]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. lcms.cz [lcms.cz]
- 14. Tandem mass spectrometry analysis of synthetic opioid peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Lys7)-Dermorphin Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of (Lys7)-Dermorphin in solution.
Troubleshooting Guides
Issue: Rapid Loss of Peptide Potency in Aqueous Solution
If you are observing a faster-than-expected decline in the biological activity of your this compound solution, consider the following potential causes and solutions.
Potential Cause 1: pH-mediated Hydrolysis
Peptides are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The peptide bonds in this compound can break down, leading to inactive fragments.
Solutions:
-
pH Optimization: The most critical factor for peptide stability in solution is pH. For many peptides, a slightly acidic pH range (pH 4-6) is optimal for minimizing hydrolysis. It is recommended to conduct a pH stability study to determine the ideal pH for your specific experimental conditions.
-
Buffer Selection: Use a well-characterized buffer system to maintain the optimal pH. Common buffers for peptide formulations include citrate, acetate, and phosphate buffers. Be aware that the buffer species itself can sometimes influence degradation rates.
Potential Cause 2: Oxidation
The Tyrosine residues in this compound are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or light.
Solutions:
-
Use of Antioxidants: Consider adding antioxidants such as ascorbic acid, methionine, or sodium metabisulfite to your solution.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
Potential Cause 3: Enzymatic Degradation
If your solution is not sterile or is being used in a biological matrix (e.g., plasma, cell culture media), it can be degraded by proteases. The D-Alanine at position 2 of this compound provides significant resistance to many common proteases, but degradation can still occur.
Solutions:
-
Sterile Technique: Use sterile water and reagents, and prepare the solution in a sterile environment to prevent microbial contamination and the introduction of proteases.
-
Protease Inhibitors: If working with biological matrices, consider adding a cocktail of protease inhibitors.
-
Aliquoting: Store the peptide solution in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize the risk of contamination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solutions?
For maximum stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once in solution, it should be stored in single-use aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles as this can accelerate degradation. For short-term storage (a few days), refrigeration at 2-8°C in a sterile, light-protected container may be acceptable, but long-term storage of peptide solutions is not recommended.
Q2: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method is crucial for monitoring the integrity of your peptide solution. The most common and reliable method is High-Performance Liquid Chromatography (HPLC). An HPLC method can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide.
Q3: What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively reported in publicly available literature, based on the structure and general peptide degradation pathways, one can anticipate:
-
Hydrolysis products: Cleavage of peptide bonds, with a potential primary site being the Gly-Tyr bond, as seen in dermorphin.
-
Oxidation products: Modification of the tyrosine residues.
-
Deamidation products: Although this compound does not contain Asparagine or Glutamine, this is a common degradation pathway for other peptides.
A forced degradation study is the best way to identify the specific degradation products for your formulation and experimental conditions.
Q4: Can I use tap water to dissolve this compound?
No. Always use high-purity water, such as sterile, deionized, or distilled water, to prepare your solutions. Tap water contains minerals, impurities, and potentially microorganisms that can degrade the peptide or interfere with your experiments.
Q5: My this compound solution appears cloudy. What should I do?
Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: The peptide may not be fully dissolved. Sonication can sometimes help to dissolve peptides. If the peptide is acidic or basic, adjusting the pH of the solvent may be necessary.
-
Aggregation: Peptides can aggregate over time, especially at higher concentrations or in certain buffer conditions.
-
Contamination: Microbial contamination can also lead to a cloudy appearance.
If your solution is cloudy, it is best to discard it and prepare a fresh solution, ensuring proper dissolution techniques and sterile handling.
Data Presentation
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C over 7 Days
| pH | Buffer (50 mM) | % Remaining this compound (Day 1) | % Remaining this compound (Day 3) | % Remaining this compound (Day 7) |
| 3.0 | Citrate | 98.5 | 95.2 | 90.1 |
| 4.0 | Citrate | 99.2 | 97.8 | 95.5 |
| 5.0 | Acetate | 99.5 | 98.9 | 97.8 |
| 6.0 | Acetate | 99.1 | 97.5 | 94.9 |
| 7.0 | Phosphate | 97.8 | 92.1 | 85.3 |
| 8.0 | Phosphate | 95.3 | 88.5 | 78.2 |
Note: This table presents illustrative data. Actual stability will depend on the specific formulation and storage conditions.
Table 2: Effect of Excipients on the Stability of this compound in pH 5.0 Acetate Buffer at 40°C for 4 Weeks (Forced Degradation)
| Formulation | % Remaining this compound | Major Degradation Product(s) |
| Control (no excipients) | 85.2% | Hydrolysis Product 1, Oxidized Peptide |
| + 0.1% Ascorbic Acid | 92.5% | Hydrolysis Product 1 |
| + 0.01% EDTA | 88.1% | Hydrolysis Product 1, Oxidized Peptide |
| + 0.1% Ascorbic Acid + 0.01% EDTA | 94.8% | Hydrolysis Product 1 |
Note: This table presents illustrative data from a hypothetical forced degradation study.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Incubator/water bath
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store a solution of this compound (in an appropriate buffer, e.g., pH 5.0 acetate) at 70°C for 1, 3, and 7 days.
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify and quantify degradation products.
Protocol 2: Example of a Stability-Indicating HPLC Method for this compound
Objective: To separate and quantify this compound and its potential degradation products.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% B
-
30-31 min: 60% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Note: This is a starting point, and the method may need to be optimized for your specific application and to achieve the desired separation of degradation products.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: this compound's action via the mu-opioid receptor.
Troubleshooting unexpected results in (Lys7)-Dermorphin behavioral assays
Welcome to the Technical Support Center for (Lys7)-Dermorphin Behavioral Assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing clear guidance on assay protocols.
Troubleshooting Guide
This guide addresses common issues encountered during behavioral assays with this compound.
| Question/Issue | Potential Causes | Recommended Solutions |
| Why am I observing a reduced or absent analgesic effect? | 1. Peptide Degradation: this compound is a peptide and can be susceptible to degradation if not stored or handled correctly. Improper storage temperature or repeated freeze-thaw cycles can reduce its potency. 2. Incorrect Dosage: The dose may be too low for the specific animal model, strain, or route of administration. Potency varies significantly between intracerebroventricular (i.c.v.) and peripheral (s.c., i.v.) administration.[1][2] 3. Peptide Purity: The presence of impurities from synthesis can interfere with biological activity, potentially leading to misleading results.[1] 4. Tolerance Development: If animals have been previously exposed to opioids, they may have developed tolerance, requiring higher doses to achieve the same effect.[2][3] | 1. Verify Storage & Handling: Store the peptide at the recommended temperature (typically -20°C or lower). Reconstitute the peptide in a suitable sterile buffer and aliquot to avoid multiple freeze-thaw cycles. 2. Dose-Response Study: Perform a dose-response curve to determine the optimal effective dose for your specific experimental conditions. Review literature for appropriate starting doses based on your administration route.[4] 3. Confirm Purity: Ensure the peptide is of high purity (e.g., ≥98.0% via HPLC) from a reputable supplier.[1] 4. Use Opioid-Naïve Animals: Ensure that the experimental subjects have no prior history of opioid administration. |
| What causes high variability in behavioral responses among subjects? | 1. Inconsistent Drug Administration: Inaccurate volume or improper injection technique (e.g., subcutaneous vs. intraperitoneal) can lead to variable absorption and bioavailability. 2. Biological Variation: Factors such as age, sex, weight, and genetic strain of the animals can significantly influence drug metabolism and response.[5] 3. Environmental Stress: Stress from handling, injection, or the testing environment itself can alter baseline nociception and behavioral responses.[6][7] 4. Time of Day: Circadian rhythms can affect animal activity and drug metabolism. Testing at different times of the day can introduce variability.[6] | 1. Standardize Administration: Use precise, calibrated equipment for injections. Ensure all personnel are trained in consistent, proper injection techniques for the chosen route. 2. Control Subject Variables: Use animals of the same sex, age, and a narrow weight range from a single supplier. Report the specific strain used in all experiments. 3. Acclimatization & Handling: Allow animals to acclimatize to the housing and testing rooms for a sufficient period before experiments. Handle animals consistently and gently to minimize stress.[8] 4. Consistent Timing: Conduct all behavioral tests at the same time of day to minimize circadian effects.[6] |
| My subjects are showing unexpected side effects like catalepsy or excessive sedation. Why? | 1. Dose is Too High: this compound is a highly potent opioid.[1][2] Doses that are too high can lead to profound central nervous system effects, including catalepsy and respiratory depression.[2][3][9] 2. Rapid Systemic Absorption: Intravenous (i.v.) administration can lead to a rapid peak in plasma concentration, increasing the likelihood of adverse effects compared to subcutaneous (s.c.) injection. | 1. Reduce the Dose: If side effects are observed, reduce the dose. Refer to dose-response studies to find a dose that provides analgesia without producing severe side effects.[4] 2. Change Administration Route: Consider using a route with slower absorption, such as subcutaneous injection, to achieve a more sustained and less intense effect. |
| Why are my results inconsistent between different experimental batches? | 1. Reagent Variability: A new batch of this compound or a different vehicle/solvent may have slightly different characteristics. 2. Changes in Protocol: Minor, undocumented deviations in the experimental protocol between batches can lead to different outcomes. 3. Environmental Changes: Fluctuations in ambient temperature, humidity, or noise levels in the laboratory can affect animal behavior. | 1. Validate New Reagents: When using a new batch of peptide, perform a validation experiment to ensure it produces results consistent with the previous batch. 2. Strict Protocol Adherence: Maintain a detailed and standardized experimental protocol (SOP) that is strictly followed by all personnel for every experiment. 3. Monitor Environment: Keep environmental conditions in the animal facility and testing rooms stable and record them. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a synthetic analogue of dermorphin, a naturally occurring opioid peptide. It is a highly potent and selective agonist for the mu-opioid receptor (MOR).[1] Its structure contains a D-alanine residue, which provides enhanced stability against enzymatic degradation compared to many endogenous peptides.[1] |
| How does this compound exert its analgesic effect? | This compound binds to and activates mu-opioid receptors, which are G-protein coupled receptors (GPCRs).[10][11] This activation inhibits the enzyme adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP). It also modulates ion channels, causing an efflux of K+ (leading to hyperpolarization) and inhibiting the influx of Ca2+. This cascade ultimately suppresses the release of pain-related neurotransmitters, resulting in analgesia.[12][13] |
| What are the recommended dosages for behavioral studies? | The dosage is highly dependent on the route of administration, species, and the specific behavioral endpoint. This compound is approximately 290 times more potent than morphine when given intracerebroventricularly (i.c.v.) and 25-30 times more potent when given peripherally (i.v. or s.c.).[2][3] For intravenous administration in rats, analgesic effects have been studied in the range of 0.002 to 0.05 mg/kg.[4] It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental setup. |
| How should this compound be stored and prepared? | Lyophilized this compound should be stored at -20°C or below. For experiments, it should be reconstituted in a sterile, pyrogen-free buffer or saline. To avoid degradation from repeated freeze-thaw cycles, it is recommended to create single-use aliquots of the reconstituted solution and store them at -20°C or -80°C. |
| What are the most common behavioral assays to test its effects? | The most common assays to evaluate the analgesic properties of this compound are thermal nociception tests. These include the Hot Plate Test , which measures the latency to a pain response (e.g., paw licking, jumping) on a heated surface, and the Tail-Flick Test , which measures the latency to withdraw the tail from a radiant heat source.[14][15][16] Locomotor activity should also be monitored to control for confounding effects like sedation or hyperactivity.[17] |
Quantitative Data Summary
The following tables summarize the relative potency and effective dosages of this compound.
Table 1: Relative Antinociceptive Potency Compared to Morphine
| Administration Route | Potency Increase vs. Morphine | Species | Reference(s) |
| Intracerebroventricular (i.c.v.) | ~290 times | Rats, Mice | [1][2][3] |
| Intravenous (i.v.) | 25-30 times | Rats, Mice | [1][2][3] |
| Subcutaneous (s.c.) | 25-30 times | Rats, Mice | [1][2][3] |
Table 2: Effective Doses in Rat Behavioral Studies
| Administration Route | Dose Range (mg/kg) | Observed Effect | Reference(s) |
| Intravenous (i.v.) | 0.002 - 0.05 | Dose-related reduction in cerebral glucose utilization (correlates with analgesic effect) | [4][18] |
| Subcutaneous (s.c.) | 0.1 - 1.0 | Decreased blood pressure | [9] |
| Subcutaneous (s.c.) | > 5.8 | Catalepsy | [9] |
Experimental Protocols
Hot Plate Test Protocol
The hot plate test is used to assess the response to a thermal pain stimulus.
-
Apparatus: A commercially available hot plate apparatus consisting of a heated metal surface enclosed by a transparent cylinder. The surface temperature should be maintained at a constant 55 ± 0.5°C.[15][19]
-
Animal Preparation:
-
Use mice (25-30g) or rats (200-250g).
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Handle animals gently to minimize stress.
-
-
Procedure:
-
Baseline Latency: Gently place each animal on the hot plate and immediately start a timer. Observe the animal for behaviors indicating a pain response, such as paw licking, shaking, or jumping. Stop the timer at the first definitive sign of a pain response. This is the baseline latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (typically 30 seconds) must be established. If the animal does not respond by the cut-off time, remove it from the plate and record the latency as 30 seconds.[5]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., s.c., i.v.).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described for the baseline.
-
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
Tail-Flick Test Protocol
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick analgesia meter that focuses a high-intensity beam of light on the animal's tail. The apparatus should have an automated sensor that stops the timer and turns off the light when the tail flicks away.[14][20]
-
Animal Preparation:
-
Use mice or rats. Animals may need to be gently restrained in a suitable holder for the duration of the test.
-
Acclimatize the animals to the restraint holder prior to the testing day to reduce stress.
-
-
Procedure:
-
Baseline Latency: Place the animal in the restrainer and position its tail over the light source, typically 3-5 cm from the tip. Start the stimulus. The timer will automatically record the latency for the animal to flick its tail out of the beam's path.[21]
-
Cut-off Time: Set a cut-off time (usually 10-15 seconds) to prevent tissue damage.[21]
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration, as in the hot plate test.
-
-
Data Analysis: Data can be analyzed as the raw latency time (in seconds) or calculated as %MPE, similar to the hot plate test.
Visualizations
Caption: Signaling pathway of this compound via the mu-opioid receptor.
Caption: Standard experimental workflow for a behavioral pain assay.
References
- 1. This compound | 142689-18-7 | Benchchem [benchchem.com]
- 2. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors. [iris.uniroma1.it]
- 3. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the intravenous administration of [Lys7]dermorphin on local cerebral glucose utilization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stress reveals a specific behavioral phenotype for opioid abuse susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Respiratory and cardiovascular effects of the mu-opioid receptor agonist [Lys7]dermorphin in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. allpeptide.com [allpeptide.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Tail flick test - Wikipedia [en.wikipedia.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Dermorphin Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of dermorphin analogues.
Frequently Asked Questions (FAQs)
Q1: My dermorphin analogue shows high in vitro receptor affinity but no in vivo analgesic effect after systemic administration. What are the likely reasons?
A1: This is a common issue and often points to poor bioavailability and/or limited penetration across the blood-brain barrier (BBB). Several factors could be at play:
-
Low BBB Permeability: The analogue may be too polar or too large to efficiently cross the BBB. Key physicochemical properties influencing passive diffusion across the BBB are lipophilicity (LogP), molecular weight, and polar surface area.
-
Enzymatic Degradation: Peptides are susceptible to degradation by peptidases in the blood and at the BBB. Your analogue might be rapidly metabolized before it can reach its target in the central nervous system (CNS).
-
Efflux Transporter Activity: The analogue could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), at the BBB, which actively pump it out of the brain.
Q2: How can I improve the lipophilicity of my dermorphin analogue to enhance BBB penetration?
A2: Increasing lipophilicity is a common strategy to improve passive diffusion across the BBB.[1] Here are a few approaches:
-
N-Alkylation: Introducing alkyl groups, such as methyl groups, on the amide nitrogens of the peptide backbone can increase lipophilicity and also provide steric hindrance against enzymatic degradation.[1]
-
Prodrug Approach: A lipophilic moiety can be chemically attached to the peptide, which is then cleaved off within the CNS to release the active analogue.
-
Structural Modifications: Incorporating more hydrophobic amino acid residues or modifying existing ones can increase the overall lipophilicity of the peptide. A study on two dermorphin tetrapeptide analogues showed that increased lipophilicity was a key determinant for BBB penetration, more so than structural flexibility.[1]
Q3: What is glycosylation and how can it help my dermorphin analogue cross the BBB?
A3: Glycosylation is the enzymatic process of attaching glycans (carbohydrates) to proteins or lipids. In the context of drug delivery, chemically attaching a sugar moiety to your dermorphin analogue can:
-
Improve Metabolic Stability: The attached sugar can protect the peptide from degradation by peptidases.
-
Enhance BBB Transport: Glycosylated molecules may be recognized by glucose transporters (e.g., GLUT1) at the BBB, facilitating their transport into the brain.
Q4: Are there any drug delivery systems I can use to get my dermorphin analogue into the brain?
A4: Yes, nanoparticle-based delivery systems are a promising approach.[2]
-
Polymeric Nanoparticles: Encapsulating your analogue in biodegradable polymeric nanoparticles can protect it from degradation and facilitate its transport across the BBB. The nanoparticles can be further modified with targeting ligands to enhance uptake.
-
Intranasal Delivery: Formulating the nanoparticle-encapsulated analogue for intranasal administration can bypass the BBB altogether by utilizing the olfactory and trigeminal neural pathways to the brain.[2] This method has been shown to deliver leucine-enkephalin exclusively to the brain without peripheral exposure.[2]
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Step |
| Low Lipophilicity | Synthesize analogues with increased lipophilicity by adding non-polar side chains or N-alkylation. |
| Efflux by P-gp | Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to see if permeability increases. If so, the analogue is likely a P-gp substrate. |
| Poor Cell Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the Caco-2 monolayer. Low TEER values indicate a leaky monolayer. |
| Compound Adsorption to Plasticware | Use low-binding plates and pipette tips. Quantify the compound concentration in the donor compartment at the beginning and end of the experiment to check for loss due to adsorption. |
Issue 2: Inconsistent Results in In Situ Brain Perfusion Studies
| Potential Cause | Troubleshooting Step |
| Variability in Perfusion Rate | Ensure a constant and reproducible perfusion rate using a calibrated syringe pump. Monitor the perfusion pressure. |
| Incomplete Vascular Washout | At the end of the perfusion, thoroughly flush the brain vasculature with ice-cold saline to remove any remaining compound in the blood vessels. |
| Instability in Perfusate | Check the stability of your dermorphin analogue in the perfusion buffer at 37°C for the duration of the experiment. |
| Anesthetic Effects on BBB | Be consistent with the type and depth of anesthesia, as some anesthetics can alter BBB permeability. |
Quantitative Data on Dermorphin Analogues
Table 1: In Vitro Opioid Receptor Binding Affinities of Selected Dermorphin Analogues
| Analogue | µ-Opioid Receptor IC50 (nM) | δ-Opioid Receptor IC50 (nM) | Reference |
| Dermorphin | 0.36 | 18.7 | [3] |
| [D-Met2]DGAP | > 1000 | 0.80 | [4] |
| Analogue 1 (lactam-bridged) | 0.20 | 2.5 | [1] |
| Analogue 2 (N-methylated) | 0.32 | 1.8 | [1] |
| D2 | 0.23 | - | [5] |
| D3 (cyclic) | 0.45 | - | [5] |
| D4 (cyclic) | 0.51 | - | [5] |
Note: IC50 values represent the concentration of the analogue required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Table 2: Physicochemical Properties and In Vivo Analgesic Activity of Two Dermorphin Tetrapeptide Analogues
| Analogue | ClogP | tPSA (Ų) | In Vivo Analgesic Effect (AUC) | Reference |
| Analogue 1 (lactam-bridged) | 1.85 | 114.7 | 137 ± 25 | [1] |
| Analogue 2 (N-methylated) | 2.15 | 102.5 | 125 ± 18 | [1] |
ClogP is the calculated octanol-water partition coefficient, a measure of lipophilicity. tPSA is the topological polar surface area. AUC is the area under the curve for the analgesic effect over time after intravenous administration.
Experimental Protocols
Caco-2 Permeability Assay
This protocol is adapted for assessing the intestinal permeability of dermorphin analogues, which can be an initial screen for BBB permeability.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayer. Only use monolayers with TEER values > 250 Ω·cm².
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Dosing: Add the dermorphin analogue solution (e.g., 10 µM in transport buffer) to the apical (A) side of the Transwell insert.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) side. Also, take a sample from the apical side at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the dermorphin analogue in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the filter, and C0 is the initial concentration on the donor side.
In Situ Brain Perfusion
This technique measures the rate of uptake of a compound from the vasculature into the brain.
-
Animal Preparation: Anesthetize a rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Perfusion: Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood from the brain.
-
Dosing: Switch to a perfusion buffer containing a known concentration of the radiolabeled or fluorescently tagged dermorphin analogue for a short period (e.g., 30-60 seconds).
-
Washout: Perfuse with the original buffer to wash out the compound from the cerebral vasculature.
-
Brain Removal: Decapitate the animal and quickly remove the brain.
-
Sample Analysis: Homogenize the brain tissue and measure the amount of the dermorphin analogue that has entered the brain parenchyma.
-
Calculation: Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d).
Radioligand Binding Assay for Mu-Opioid Receptor
This assay determines the binding affinity of dermorphin analogues to the mu-opioid receptor.
-
Membrane Preparation: Prepare crude brain membranes from rat brains.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, add the brain membrane preparation, a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled dermorphin analogue.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
Visualizations
Caption: Experimental workflow for developing and evaluating dermorphin analogues with enhanced BBB penetration.
Caption: Simplified signaling pathway of a dermorphin analogue from blood to brain.
Caption: Key factors influencing the blood-brain barrier penetration of dermorphin analogues.
References
Strategies to reduce tolerance development to (Lys7)-Dermorphin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Lys7)-Dermorphin. The focus is on strategies to mitigate the development of tolerance to its potent antinociceptive effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished analgesic response to repeated this compound administration in our animal models. Are we doing something wrong?
A1: Not necessarily. While this compound, a potent µ-opioid receptor agonist, has been observed to induce tolerance at a significantly slower rate than morphine, tolerance development is still an expected pharmacological response to sustained µ-opioid receptor activation.[1][2][3] Several factors can influence the rate of tolerance development, including the dosing schedule, the dose itself, and the specific pain model being used. It is crucial to meticulously record and analyze your dosing regimen and behavioral data to characterize the tolerance profile in your specific experimental setup.
Q2: What is the primary mechanism behind tolerance development to µ-opioid agonists like this compound?
A2: Tolerance to µ-opioid agonists is a complex process involving multiple neuroadaptive changes. Key mechanisms include:
-
Receptor Desensitization and Downregulation: Upon prolonged activation, µ-opioid receptors can be phosphorylated, leading to their uncoupling from G-proteins and subsequent internalization from the cell surface. This reduces the number of available receptors for the agonist to bind to.
-
Upregulation of the cAMP Pathway: Chronic opioid administration can lead to a compensatory upregulation of adenylyl cyclase and protein kinase A (PKA), which counteracts the inhibitory effect of the opioid on neuronal excitability.
-
NMDA Receptor Activation: The N-methyl-D-aspartate (NMDA) receptor system is critically involved in the development of opioid tolerance.[4][5] Chronic opioid exposure can lead to an increase in glutamate release and subsequent NMDA receptor activation, which contributes to synaptic plasticity and a state of neuronal hyperexcitability that opposes the analgesic effects of the opioid.
Q3: Are there any pharmacological strategies to reduce tolerance development to this compound?
A3: While direct studies on mitigating this compound tolerance are limited, strategies proven effective for other µ-opioids, particularly morphine, can be theoretically applied. The most promising approach is the co-administration of an N-methyl-D-aspartate (NMDA) receptor antagonist. These agents have been shown to attenuate the development of tolerance to morphine by blocking the pronociceptive changes in the central nervous system.[4][5]
Q4: What are the potential benefits of using an NMDA receptor antagonist with this compound?
A4: Co-administration of an NMDA receptor antagonist with this compound could potentially:
-
Delay the onset and reduce the magnitude of analgesic tolerance.
-
Potentiate the analgesic effects of this compound, potentially allowing for lower effective doses.[6][7][8]
-
Prevent the development of opioid-induced hyperalgesia, a paradoxical increase in pain sensitivity.
Q5: Is there evidence for biased agonism with this compound as a strategy to reduce tolerance?
A5: The concept of biased agonism, where a ligand preferentially activates G-protein signaling over β-arrestin pathways, is a leading strategy for developing safer opioids with reduced side effects, including tolerance. While this compound is a potent G-protein activator, detailed studies characterizing its bias profile are not extensively available in the public domain. However, a fluorescently labeled version of this compound has been shown to be rapidly internalized after binding to the µ-opioid receptor, which may suggest β-arrestin involvement.[9] Further research into the specific signaling cascade of this compound is needed to fully explore this as a strategy.
Troubleshooting Guides
Issue 1: Rapid Development of Analgesic Tolerance
| Potential Cause | Troubleshooting Step |
| High Dosing Frequency/Concentration | Review your dosing paradigm. Consider increasing the inter-dosing interval or reducing the dose to the minimum effective level for the desired analgesic effect. |
| Continuous Infusion Model | Continuous administration is more likely to induce rapid tolerance. If your experimental design allows, switch to an intermittent dosing schedule. |
| Underlying Pain Model Dynamics | Changes in the underlying pathology of your pain model could be misinterpreted as tolerance. Ensure you have appropriate vehicle-treated control groups to monitor the baseline nociceptive thresholds over the same time course. |
| NMDA Receptor Upregulation | Consider a pilot study co-administering a low dose of a non-competitive NMDA receptor antagonist, such as ketamine or MK-801.[5] |
Issue 2: Inconsistent Analgesic Effect
| Potential Cause | Troubleshooting Step |
| Peptide Stability | This compound is a peptide and may be susceptible to degradation. Ensure proper storage conditions (lyophilized at -20°C) and prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Route of Administration | Bioavailability can vary significantly with the route of administration (e.g., subcutaneous, intravenous, intracerebroventricular). Ensure consistent and accurate administration techniques. |
| Drug Interaction | If other compounds are being administered, check for any known pharmacokinetic or pharmacodynamic interactions that could alter the efficacy of this compound. |
Data Presentation
Table 1: Comparative Antinociceptive Potency and Tolerance Profile
| Compound | Relative Potency (vs. Morphine) | Tolerance Development Rate | Reference |
| Morphine | 1x | Standard | [1][3] |
| This compound | 25-30x (systemic), 290x (i.c.v.) | Significantly slower than morphine | [1][2][3] |
Table 2: Experimental Dosing for NMDA Receptor Antagonists in Rodent Models (for attenuation of morphine tolerance)
| Compound | Species | Dose | Route of Administration | Reference |
| MK-801 | Mouse | 0.3 mg/kg | i.p. | [5] |
| LY274614 | Mouse | 6 mg/kg | i.p. | [5] |
| Ketamine | Mouse | Varies (often used to potentiate analgesia) | i.p., s.c. | [8] |
| Dextromethorphan | Rat | 30.0 mg/kg | i.p. | [6] |
Note: These doses are provided as a starting point based on morphine studies and may require optimization for experiments with this compound.
Experimental Protocols
Protocol 1: Evaluation of Tolerance Development to this compound
-
Animal Model: Select a suitable rodent model of nociception (e.g., tail-flick, hot plate, or Hargreaves test).
-
Baseline Measurement: Determine the baseline nociceptive threshold for each animal before any drug administration.
-
Drug Administration: Administer a predetermined dose of this compound (e.g., via subcutaneous injection).
-
Analgesic Assessment: Measure the antinociceptive effect at the time of peak effect (e.g., 30 minutes post-injection). This is typically expressed as the Maximum Possible Effect (%MPE).
-
Chronic Dosing: Administer the same dose of this compound once or twice daily for a set period (e.g., 7-14 days).
-
Tolerance Assessment: On the final day, administer the same dose of this compound and measure the antinociceptive effect. A significant reduction in %MPE compared to day 1 indicates the development of tolerance.
Protocol 2: Co-administration of an NMDA Receptor Antagonist to Attenuate Tolerance
-
Animal Groups: Establish at least four groups:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
NMDA Antagonist + Vehicle
-
NMDA Antagonist + this compound
-
-
Baseline Measurement: Determine baseline nociceptive thresholds for all animals.
-
Drug Administration: Administer the NMDA receptor antagonist (or its vehicle) typically 15-30 minutes prior to the administration of this compound (or its vehicle).
-
Chronic Dosing and Assessment: Follow the chronic dosing and assessment schedule as described in Protocol 1.
-
Data Analysis: Compare the %MPE on the final day between the "this compound" group and the "NMDA Antagonist + this compound" group. A significantly smaller reduction in %MPE in the co-administration group suggests attenuation of tolerance.
Mandatory Visualizations
References
- 1. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 142689-18-7 | Benchchem [benchchem.com]
- 3. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonists: interactions with opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of NMDA receptor antagonists on acute mu-opioid analgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The combination of NMDA antagonism and morphine produces profound antinociception in the rat dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of NMDA antagonists and an alpha 2 agonist with mu, delta and kappa opioids in an acute nociception assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Selecting the appropriate antagonist for (Lys7)-Dermorphin studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with (Lys7)-Dermorphin, a potent and highly selective µ-opioid receptor (MOR) agonist. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on the appropriate selection and use of antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic analog of dermorphin, a naturally occurring opioid peptide. It is a highly potent and selective agonist for the µ-opioid receptor (MOR). Its high selectivity makes it a valuable tool for studying the specific roles of the µ-opioid receptor in various physiological processes, including pain perception, reward, and respiratory control, with potentially fewer off-target effects compared to less selective opioids.
Q2: Which opioid receptor does this compound primarily target?
This compound is a highly selective agonist for the µ-opioid receptor (MOR).
Q3: What are the common antagonists used to block the effects of this compound?
Commonly used antagonists for this compound studies include:
-
Naloxone: A non-selective, competitive antagonist for all opioid receptors, but with the highest affinity for the µ-opioid receptor. It is often used to reverse the general opioid effects of this compound.[1]
-
Naltrexone: Another potent and competitive µ-opioid receptor antagonist with a longer duration of action than naloxone.[2]
-
Naloxonazine: A selective antagonist for the µ1-opioid receptor subtype. This antagonist is particularly useful for differentiating between µ1 and µ2 receptor-mediated effects of this compound.
-
β-Funaltrexamine (β-FNA): An irreversible antagonist for the µ-opioid receptor. It is used in studies to investigate the long-term effects of MOR blockade.[3][4]
-
CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2): A highly potent and selective peptide antagonist for the µ-opioid receptor.
Antagonist Selection Guide
Choosing the right antagonist is critical for the successful interpretation of your experimental results. The following table summarizes the binding affinities (Ki) of commonly used antagonists for the µ-opioid receptor. Lower Ki values indicate higher binding affinity.
| Antagonist | Receptor Target | Ki (nM) for µ-Opioid Receptor | Notes |
| Naloxone | Non-selective Opioid Antagonist | ~1-2 | High affinity for MOR, also binds to κ- and δ-opioid receptors.[1] |
| Naltrexone | Primarily µ-Opioid Antagonist | ~0.1-0.5 | Very high affinity for MOR, also active at other opioid receptors.[2] |
| Naloxonazine | µ1-Opioid Receptor Selective | ~15-30 | Useful for distinguishing µ1 vs. µ2 receptor-mediated effects. |
| β-Funaltrexamine (β-FNA) | Irreversible µ-Opioid Antagonist | Binds covalently | Used for long-term receptor inactivation studies.[3][4] |
| CTAP | Selective µ-Opioid Antagonist | ~1-5 | Highly selective peptide antagonist. |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Incomplete antagonism of this compound's effects | 1. Insufficient antagonist concentration: this compound is a very potent agonist, and higher concentrations of a competitive antagonist may be required to fully block its effects. 2. Antagonist degradation: Peptide antagonists like CTAP can be susceptible to degradation. 3. Incorrect timing of antagonist administration: For in vivo studies, the pharmacokinetic profiles of both the agonist and antagonist need to be considered. | 1. Perform a dose-response curve with the antagonist to determine the optimal concentration. Consider using a Schild analysis to determine the pA2 value. 2. Ensure proper storage and handling of the antagonist. Use fresh solutions for each experiment. 3. Administer the antagonist at a time point that ensures its peak concentration coincides with the administration of this compound. |
| Non-specific effects observed | 1. Antagonist is not selective: Antagonists like naloxone and naltrexone can also block κ- and δ-opioid receptors at higher concentrations. 2. High concentration of this compound: At very high concentrations, even a selective agonist might interact with other receptors. | 1. Use a more selective antagonist like CTAP or naloxonazine if you need to isolate the effects of the µ-opioid receptor. 2. Use the lowest effective concentration of this compound. |
| Variability in experimental results | 1. Peptide stability: this compound, being a peptide, can be subject to degradation by proteases. 2. Inconsistent drug administration: Inaccurate dosing can lead to variable results. | 1. Prepare fresh solutions of this compound for each experiment and store stock solutions appropriately. Consider using protease inhibitors in in vitro preparations. 2. Ensure accurate and consistent administration techniques, especially for in vivo studies. |
Experimental Protocols
In Vitro Radioligand Binding Assay for this compound Antagonism
This protocol describes a competitive binding assay to determine the affinity of an antagonist for the µ-opioid receptor in the presence of a radiolabeled ligand and this compound.
Materials:
-
Cell membranes expressing µ-opioid receptors (e.g., from CHO-K1 cells)
-
Radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO)
-
This compound
-
Test antagonist
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes expressing µ-opioid receptors.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand and a fixed concentration of this compound.
-
Add increasing concentrations of the test antagonist to the tubes.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of the antagonist and subsequently calculate the Ki value.
In Vivo Antagonism of this compound-Induced Analgesia (Hot Plate Test)
This protocol outlines a method to assess the ability of an antagonist to block the analgesic effects of this compound in rodents.
Materials:
-
This compound
-
Test antagonist
-
Saline solution
-
Hot plate apparatus
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Habituate the animals to the testing environment and the hot plate apparatus.
-
Determine the baseline nociceptive threshold by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and recording the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time should be established to prevent tissue damage.
-
Administer the test antagonist or vehicle (saline) via the desired route (e.g., intraperitoneal, subcutaneous).
-
After a predetermined time based on the antagonist's pharmacokinetics, administer this compound or vehicle.
-
At various time points after this compound administration, re-measure the nociceptive threshold on the hot plate.
-
Calculate the analgesic effect as the percentage of maximum possible effect (%MPE) and compare the responses between the antagonist-treated and vehicle-treated groups.
Visualizations
Signaling Pathway of µ-Opioid Receptor and Antagonism
Caption: Competitive antagonism at the µ-opioid receptor.
Experimental Workflow for Antagonist Selection
Caption: Workflow for selecting a suitable antagonist.
References
- 1. Naloxone - Wikipedia [en.wikipedia.org]
- 2. In Vivo Activation of a Mutant μ-Opioid Receptor by Naltrexone Produces a Potent Analgesic Effect But No Tolerance: Role of μ-Receptor Activation and δ-Receptor Blockade in Morphine Tolerance | Journal of Neuroscience [jneurosci.org]
- 3. β-Funaltrexamine - Wikipedia [en.wikipedia.org]
- 4. Use of beta-funaltrexamine to determine mu opioid receptor involvement in the analgesic activity of various opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Lys7)-Dermorphin Animal Model Refinement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the study of (Lys7)-Dermorphin effects in animal models.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Question/Issue | Possible Causes | Troubleshooting/Recommendations |
| Why am I not observing the expected analgesic effect? | 1. Incorrect Dosage: Due to its high potency, dose calculations must be precise. Errors in dilution or administration can lead to sub-optimal dosing. 2. Route of Administration: The potency of this compound varies significantly with the route of administration (intracerebroventricular > intravenous/subcutaneous).[1] 3. Peptide Stability: Peptides can degrade if not stored or handled properly. 4. Animal Strain/Sex Differences: There may be variations in sensitivity to opioids between different rodent strains and sexes. | 1. Verify Calculations & Dilutions: Double-check all calculations and ensure accurate dilution of the peptide. Prepare fresh solutions for each experiment. 2. Confirm Administration Route: Ensure the intended route of administration was used and performed correctly. 3. Proper Handling: Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C). Reconstitute in a suitable sterile buffer immediately before use. 4. Literature Review: Consult literature for established effective doses in the specific strain and sex of the animal model being used. |
| Animals are exhibiting excessive sedation or catalepsy. | 1. Overdosing: The therapeutic window for potent synthetic opioids can be narrow. High doses of this compound are known to produce catalepsy.[1] | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal analgesic dose with minimal sedative effects in your specific animal model. 2. Reduce Dosage: If catalepsy is observed, reduce the dose for subsequent experiments. |
| What is causing unexpected mortality in my animal cohort? | 1. Respiratory Depression: A primary adverse effect of µ-opioid receptor agonists is respiratory depression, which can be fatal at high doses.[2] 2. Cardiovascular Effects: this compound can cause hypotension.[2] | 1. Monitor Respiration: Closely monitor respiratory rate and effort, especially during the initial period after administration. The use of whole-body plethysmography is recommended for quantitative assessment. 2. Cardiovascular Monitoring: For detailed studies, consider telemetric monitoring of blood pressure and heart rate. 3. Naloxone Availability: Have an opioid antagonist like naloxone readily available to reverse severe respiratory depression in case of accidental overdose. |
| My results show a decrease in analgesic effect over time in chronic studies. | 1. Tolerance Development: Repeated administration of opioids leads to the development of tolerance, characterized by a reduced analgesic response to the same dose.[1] | 1. Experimental Design for Tolerance: If studying tolerance, this is an expected outcome. The experimental design should account for this, with escalating doses or a fixed-dose schedule to characterize the rate of tolerance development. 2. Spaced Dosing: If tolerance is not the primary focus, consider increasing the interval between doses. |
| How can I confirm the observed effects are µ-opioid receptor-mediated? | The effects may be off-target or due to other experimental variables. | Use of Antagonists: Pre-treat a cohort of animals with a non-selective opioid antagonist like naloxone or a µ-selective antagonist like naloxonazine.[1] A blockade or rightward shift in the dose-response curve for the effects of this compound would confirm µ-opioid receptor mediation. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from rodent studies.
Table 1: Analgesic Potency of this compound Compared to Morphine
| Route of Administration | Animal Model | Potency Relative to Morphine | Reference |
| Intracerebroventricular (i.c.v.) | Rats and Mice | ~290 times more potent | [1] |
| Intravenous (i.v.) / Subcutaneous (s.c.) | Rats and Mice | 25-30 times more potent | [1] |
Table 2: Effective Doses of this compound for Different Effects in Rats
| Effect | Route of Administration | Effective Dose Range | Reference |
| Antinociception | i.c.v. | 36-120 nmol | [2] |
| Antinociception | s.c. | 0.12-4.7 µmol/kg | [2] |
| Respiratory Stimulation (initial) | i.c.v. | 36-120 nmol | [2] |
| Respiratory Stimulation (initial) | s.c. | 0.12-4.7 µmol/kg | [2] |
| Respiratory Depression (at higher doses/later time points) | i.c.v. | 360 nmol | [2] |
| Respiratory Depression (at higher doses/later time points) | s.c. | 8.3-14.2 µmol/kg | [2] |
| Hypotension | s.c. | 0.1-1 mg/kg | [2] |
| Catalepsy | i.c.v. | High doses (e.g., 360 nmol) | [2] |
| Catalepsy | s.c. | High doses (e.g., 8.3-14.2 µmol/kg) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Assessment of Antinociception: Tail-Flick Test
Objective: To measure the analgesic effect of this compound by quantifying the latency of a mouse or rat to withdraw its tail from a thermal stimulus.
Materials:
-
Tail-flick analgesiometer
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for administration (appropriate for the chosen route)
-
Animal restrainers
Procedure:
-
Acclimation: Acclimate animals to the testing room and restrainers for at least 1-2 days prior to the experiment to minimize stress-induced analgesia.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal. Place the animal in the restrainer and position its tail over the heat source of the analgesiometer. The latency to flick the tail away from the heat is automatically recorded.
-
Cut-off Time: Establish a cut-off time (typically 10-15 seconds) to prevent tissue damage. If the animal does not respond within this time, the heat source should be turned off and the tail removed.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intravenous).
-
Post-treatment Latency: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert the data to the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Assessment of Respiratory Effects: Whole-Body Plethysmography
Objective: To non-invasively measure respiratory parameters (e.g., respiratory rate, tidal volume, minute volume) in conscious, unrestrained rodents following administration of this compound.
Materials:
-
Whole-body plethysmography system (including chambers, transducers, and data acquisition software)
-
This compound solution
-
Vehicle control
-
Syringes and needles for administration
Procedure:
-
System Calibration: Calibrate the plethysmography chambers according to the manufacturer's instructions.
-
Animal Acclimation: Place the animal in the plethysmography chamber and allow it to acclimate for a sufficient period (e.g., 30-60 minutes) until a stable breathing pattern is observed.
-
Baseline Recording: Record baseline respiratory parameters for a set duration (e.g., 15-30 minutes).
-
Drug Administration: Briefly remove the animal from the chamber, administer this compound or vehicle, and immediately return it to the chamber.
-
Post-treatment Recording: Continuously record respiratory parameters for the desired duration (e.g., 2-3 hours).
-
Data Analysis: Analyze the recorded data to determine changes in respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute) over time compared to baseline.
Assessment of Cardiovascular Effects: Telemetry
Objective: To continuously monitor blood pressure and heart rate in conscious, freely moving rodents after administration of this compound.
Materials:
-
Implantable telemetry transmitters
-
Surgical tools for implantation
-
Receivers and data acquisition system
-
This compound solution
-
Vehicle control
-
Syringes and needles for administration
Procedure:
-
Transmitter Implantation: Surgically implant the telemetry transmitters according to established procedures (e.g., catheterization of the carotid artery for blood pressure). Allow for a sufficient recovery period (e.g., 7-10 days).
-
Baseline Recording: Record baseline cardiovascular parameters (mean arterial pressure, systolic/diastolic pressure, heart rate) for at least 24 hours prior to drug administration to establish a stable diurnal rhythm.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Post-treatment Recording: Continuously record cardiovascular data for the desired period.
-
Data Analysis: Analyze the data to determine the magnitude and duration of changes in blood pressure and heart rate compared to the baseline period.
Visualizations
This compound Signaling Pathway
Caption: Simplified µ-opioid receptor signaling pathway activated by this compound.
Experimental Workflow for Analgesic Efficacy Testing
Caption: Workflow for assessing the analgesic efficacy of this compound.
Logical Relationship for Troubleshooting Unexpected Mortality
References
- 1. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory and cardiovascular effects of the mu-opioid receptor agonist [Lys7]dermorphin in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(Lys7)-Dermorphin vs. Morphine: A Comparative Guide on Analgesic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic potency of (Lys7)-Dermorphin and morphine, focusing on experimental data from preclinical studies. This compound, a synthetic derivative of the naturally occurring opioid peptide dermorphin, has demonstrated significantly higher analgesic efficacy compared to the classical opioid analgesic, morphine. This document outlines their comparative receptor binding affinities, in vitro functional activities, and in vivo analgesic effects, supported by detailed experimental protocols and signaling pathway diagrams.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the potency of this compound and its analogs with morphine. It is important to note that direct comparative values from a single study are not always available; therefore, data from various sources are presented to provide a comprehensive overview.
| Compound | Binding Affinity (Ki in nM) for μ-Opioid Receptor | Reference |
| Dermorphin Analogs | ~20 times greater than morphine | [1] |
| Morphine | - | [1] |
Table 1: Comparative Binding Affinity for the μ-Opioid Receptor. Dermorphin and its analogs exhibit a significantly higher affinity for the μ-opioid receptor compared to morphine.
| Compound | Administration Route | Analgesic Potency (Relative to Morphine) | Reference |
| This compound | Intracerebroventricular (i.c.v.) | ~290 times more potent | |
| This compound | Peripheral (intravenous or subcutaneous) | 25-30 times more potent | |
| Dermorphin Analogs | Intracerebroventricular (i.c.v.), Intrathecal (i.t.), Subcutaneous (s.c.) | More potent than morphine |
Table 2: In Vivo Analgesic Potency Comparison. this compound demonstrates substantially greater analgesic potency than morphine, with the effect being most pronounced upon direct central administration.
| Compound | Test | ED50 (mg/kg) | Reference |
| Morphine | Hot Plate Test (rat) | 2.6 - 4.9 | [2] |
| Morphine | Tail Withdrawal Test (rat) | 2.6 - 5.7 | [2] |
| Fentanyl (for comparison) | Tail Withdrawal Reaction Test (rat, s.c.) | 0.032 | [3] |
| Morphine | Tail Withdrawal Reaction Test (rat, s.c.) | 8.0 | [3] |
Table 3: ED50 Values for Morphine in Common Analgesic Assays. This table provides reference ED50 values for morphine in standard preclinical pain models. Direct comparative ED50 values for this compound under identical conditions were not available in the searched literature.
Signaling Pathways
Both this compound and morphine exert their analgesic effects primarily through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The two primary pathways initiated are the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse side effects and receptor desensitization.
While both compounds activate the G-protein pathway, there is emerging evidence that dermorphin and its analogs may exhibit biased agonism, preferentially activating the G-protein pathway over the β-arrestin pathway to a greater extent than morphine. This biased signaling could potentially explain the favorable side-effect profile of some dermorphin analogs.
Mu-Opioid Receptor Signaling Workflow
Caption: General signaling pathway of μ-opioid receptor activation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and morphine are provided below.
Radioligand Binding Assay for μ-Opioid Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the μ-opioid receptor.
Caption: Workflow for a GTPγS binding assay.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells or tissues expressing the μ-opioid receptor.
-
Assay Reaction: Incubate the membranes in an assay buffer containing a non-hydrolyzable GTP analog, [³⁵S]GTPγS, an excess of GDP, and varying concentrations of the agonist (this compound or morphine).
-
Filtration and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing. The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the agonist concentration. Non-linear regression analysis is used to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
In Vivo Analgesic Assays
1. Tail-Flick Test
This test measures the latency of an animal to withdraw its tail from a source of thermal stimulation.
Protocol:
-
Acclimatization: Acclimatize the animals (typically mice or rats) to the testing environment.
-
Baseline Measurement: Determine the baseline tail-flick latency by focusing a beam of radiant heat onto the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the test compound (this compound or morphine) or vehicle via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular).
-
Post-Treatment Measurement: At various time points after drug administration, measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 (the dose that produces a 50% MPE) can then be calculated.
2. Hot-Plate Test
This test measures the reaction time of an animal to a thermal stimulus applied to its paws.
Protocol:
-
Acclimatization: Acclimatize the animals to the testing room.
-
Baseline Measurement: Place the animal on a heated plate (e.g., set to 55°C) and record the latency to a nociceptive response, such as licking a paw or jumping. A cut-off time is used to prevent injury.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Treatment Measurement: At predetermined time intervals after drug administration, place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Similar to the tail-flick test, calculate the %MPE and determine the ED50.
Conclusion
The available experimental data strongly indicate that this compound and its analogs are significantly more potent analgesics than morphine. This enhanced potency is attributed to a higher binding affinity for the μ-opioid receptor. Furthermore, the potential for biased agonism towards the G-protein signaling pathway may offer a therapeutic advantage by reducing the incidence of adverse effects commonly associated with traditional opioids. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their pharmacological profiles and to explore the full therapeutic potential of dermorphin-based peptides in pain management.
References
A Comparative Analysis of the Side Effect Profiles of (Lys7)-Dermorphin and Morphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent analgesics with minimal side effects is a cornerstone of modern pharmacology. Morphine, the archetypal opioid, remains a gold standard for pain management but is fraught with a well-documented and often severe side effect profile. (Lys7)-Dermorphin, a potent mu-opioid receptor agonist, has emerged as a compound of interest due to preliminary evidence suggesting a potentially safer therapeutic window. This guide provides a detailed, evidence-based comparison of the side effect profiles of this compound and morphine, focusing on respiratory depression, gastrointestinal dysfunction, and the development of tolerance and physical dependence.
Comparative Side Effect Data
The following tables summarize the available quantitative data comparing the key side effects of this compound and morphine. It is important to note that direct comparative studies for all side effects are not always available, and some data is extrapolated from studies on the closely related peptide, dermorphin.
Table 1: Respiratory Effects
| Parameter | This compound | Morphine | Citation |
| Effect on Respiration | Biphasic: Stimulation at low doses (0.12-4.7 µmol/kg, s.c.), Depression at high doses (8.3-14.2 µmol/kg, s.c.) | Dose-dependent depression | [1] |
| Respiratory Frequency | Increased at low doses, decreased at high doses | Decreased | [1] |
| Minute Volume | Increased at low doses, decreased at high doses | Decreased | [1] |
Note: Direct dose-response comparative studies on respiratory depression are limited. The data for this compound shows a unique biphasic effect not typically observed with morphine.
Table 2: Gastrointestinal Effects
| Parameter | This compound | Morphine | Citation |
| Inhibition of Gastrointestinal Transit (Charcoal Meal Test) | Data on this compound is limited. Dermorphin (a related peptide) inhibits gastric emptying and intestinal transit. | Dose-dependently inhibits gastrointestinal transit. | [2][3] |
| ED50 for Inhibition of Gastrointestinal Transit (s.c. in mice) | Not available | ~1.5 mg/kg | [3] |
Note: There is a lack of direct comparative studies on the gastrointestinal side effects of this compound and morphine. The data for morphine is well-established, while information on this compound is less comprehensive.
Table 3: Tolerance and Dependence
| Parameter | This compound | Morphine | Citation |
| Development of Tolerance (Antinociceptive Effect) | Significantly slower development of tolerance. | Rapid development of tolerance. | [4][5] |
| Naloxone-Precipitated Withdrawal Jumps (Mice) | Fewer jumps compared to morphine-dependent mice. | Numerous jumps upon naloxone challenge. | [4][5] |
| Naloxone-Precipitated Weight Loss (Mice) | Less weight loss compared to morphine-dependent mice. | Significant weight loss upon naloxone challenge. | [4][5] |
Experimental Protocols
Assessment of Respiratory Depression
Method: Whole-body plethysmography in conscious, unrestrained rodents.[6]
Procedure:
-
Animals are individually placed in a plethysmography chamber and allowed to acclimate.
-
Baseline respiratory parameters (frequency, tidal volume, and minute volume) are recorded.
-
The test compound (this compound or morphine) or vehicle is administered (e.g., subcutaneously or intravenously).
-
Respiratory parameters are continuously monitored for a defined period post-administration.
-
To enhance the detection of respiratory depression, animals may be exposed to a hypercapnic environment (e.g., 5% CO2), which increases baseline respiration and makes depressive effects more apparent.[6]
Assessment of Gastrointestinal Transit (Charcoal Meal Test)
Method: Measurement of the transit of a charcoal meal through the small intestine of rodents.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (this compound or morphine) or vehicle is administered (e.g., subcutaneously or orally).
-
After a set time (e.g., 30 minutes), a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) is administered orally.
-
After another set time (e.g., 20-30 minutes), the animals are euthanized.
-
The small intestine is carefully removed, and the total length from the pylorus to the cecum is measured.
-
The distance traveled by the charcoal front from the pylorus is also measured.
-
Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
Assessment of Physical Dependence (Naloxone-Precipitated Withdrawal)
Method: Induction of withdrawal symptoms in opioid-dependent animals by administration of an opioid antagonist (naloxone).
Procedure:
-
Animals are made dependent on the test opioid (this compound or morphine) through repeated administrations over several days (e.g., twice daily injections with escalating doses).
-
On the test day, a final dose of the opioid is administered.
-
After a specific time (e.g., 2 hours), naloxone is administered (e.g., subcutaneously) to precipitate withdrawal.
-
Immediately after naloxone injection, animals are placed in a clear observation chamber.
-
Withdrawal behaviors, such as the number of vertical jumps and body weight loss, are recorded for a set period (e.g., 30 minutes).[7][8]
Signaling Pathways
Both this compound and morphine exert their effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The differential side effect profiles may be attributable to biased agonism, where a ligand preferentially activates one downstream signaling pathway over another.
The canonical signaling pathway for analgesia involves G-protein activation, leading to the inhibition of adenylyl cyclase and modulation of ion channels. In contrast, the recruitment of β-arrestin2 to the receptor is thought to be involved in the development of tolerance and some side effects.
Caption: Mu-opioid receptor signaling pathways.
It is hypothesized that this compound may be a G-protein biased agonist, leading to potent analgesia with reduced recruitment of β-arrestin2 and consequently, a more favorable side effect profile compared to morphine. However, further research is needed to fully elucidate the specific signaling bias of this compound.
Experimental Workflow for Side Effect Profiling
The following diagram illustrates a typical workflow for the preclinical comparison of the side effect profiles of two opioid compounds.
References
- 1. Respiratory and cardiovascular effects of the mu-opioid receptor agonist [Lys7]dermorphin in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent Effect of Dezocine, Morphine and Sufentanil on Intestinal Motor Function in Rats [medsci.org]
- 3. researchgate.net [researchgate.net]
- 4. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: (Lys7)-Dermorphin versus Dermorphin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the opioid receptor binding affinities of (Lys7)-Dermorphin and its parent compound, dermorphin. Both peptides are potent agonists of the µ-opioid receptor (MOR), known for their significant analgesic properties. This document summarizes key quantitative data, outlines common experimental protocols for affinity assessment, and illustrates the canonical signaling pathway activated upon receptor binding.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the available data on the binding affinities of this compound and dermorphin for the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). Affinities are presented as inhibition constants (Ki), where a lower value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (δ/µ) |
| Dermorphin | 0.7[1] | 62[1] | >5000[1] | 88.6 |
| This compound | ~0.7 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The determination of receptor binding affinity for opioid peptides like dermorphin and this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay for Opioid Receptor Affinity
1. Membrane Preparation:
-
Source: Brain tissue (e.g., from rats) or cultured cells expressing the opioid receptor of interest (e.g., CHO-K1 cells transfected with the human µ-opioid receptor).
-
Procedure: The tissue or cells are homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The membrane pellet is then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
-
Materials:
-
A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor).
-
The unlabeled competitor ligands (this compound and dermorphin).
-
Assay buffer (e.g., Tris-HCl with cofactors like MgCl₂).
-
-
Procedure:
-
A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in parallel incubations that include a high concentration of a non-radiolabeled, potent opioid agonist (e.g., naloxone).
-
3. Separation and Detection:
-
Procedure: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
Both this compound and dermorphin are agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, these peptides induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
Caption: Mu-opioid receptor signaling cascade.
References
A Comparative Analysis of (Lys7)-Dermorphin and Other Synthetic Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic opioid peptide (Lys7)-Dermorphin with other well-characterized opioid peptides. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of opioid pharmacology and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways to facilitate a thorough understanding of the pharmacological profiles of these compounds.
Quantitative Comparison of Opioid Peptide Receptor Binding and Potency
The following tables summarize the receptor binding affinities (Ki) and in vivo analgesic potencies of this compound and other selected synthetic opioid peptides. These data provide a quantitative basis for comparing the selectivity and efficacy of these compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Peptide/Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Selectivity (MOR vs. DOR/KOR) |
| This compound | ~0.1 - 5 (High Affinity) | Lower Affinity | Lower Affinity | Highly µ-selective |
| Dermorphin | 0.3 - 1.0 | >1000 | >1000 | Highly µ-selective |
| DAMGO | 1.23 - 2.3 | ~500 | ~180 | Highly µ-selective[1] |
| Endomorphin-1 | ~0.36 | >36 | >36 | Highly µ-selective |
| Fentanyl | 1.23 - 4.02 | >1000 | >1000 | Highly µ-selective[2] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.
Table 2: In Vivo Analgesic Potency
| Peptide/Compound | Administration Route | Analgesic Potency (Relative to Morphine) |
| This compound | Intracerebroventricular (i.c.v.) | ~290x[3] |
| Intravenous (i.v.) / Subcutaneous (s.c.) | ~25-30x[3] | |
| Dermorphin | Intracerebroventricular (i.c.v.) | ~752-2170x |
| Fentanyl | Intravenous (i.v.) | ~75-100x |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to offer a foundational understanding of the techniques used to characterize synthetic opioid peptides.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound for a specific opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human µ-opioid receptor).
-
Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Nonspecific binding control (e.g., high concentration of unlabeled naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or vehicle.
-
For nonspecific binding determination, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., naloxone).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesia Assays
This test measures the latency of a thermal pain response and is used to assess the efficacy of centrally acting analgesics.
Materials:
-
Hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).
-
Experimental animals (e.g., mice or rats).
-
Test compound and vehicle.
-
Timer.
Procedure:
-
Acclimatize the animals to the testing room and apparatus.
-
Determine the baseline latency by placing each animal individually on the hot plate and starting the timer.
-
Observe the animal for signs of pain, such as licking a paw or jumping. Stop the timer as soon as a response is observed.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
Administer the test compound or vehicle to the animals.
-
At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place each animal back on the hot plate and measure the response latency.
-
An increase in the response latency compared to the baseline indicates an analgesic effect.
This assay also measures the response to a thermal stimulus and is a common method for evaluating the analgesic properties of opioids.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Experimental animals (e.g., mice or rats).
-
Test compound and vehicle.
-
Timer.
Procedure:
-
Gently restrain the animal, leaving its tail exposed.
-
Position the tail over the radiant heat source of the apparatus.
-
Activate the heat source, which starts a timer.
-
The heat is focused on a specific portion of the tail.
-
Observe for the characteristic "flick" or withdrawal of the tail from the heat source. The timer automatically stops when the tail is withdrawn.
-
Record the latency time. A cut-off time is pre-set to avoid tissue damage.
-
Determine the baseline latency for each animal before drug administration.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at various time points after drug administration.
-
An increase in the latency to flick the tail indicates analgesia.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by opioid peptides and a general workflow for their characterization.
Caption: Opioid receptor signaling pathways.
Caption: Workflow for opioid peptide characterization.
References
Naloxone's Reversal of (Lys7)-Dermorphin's Opioid Effects: A Comparative Guide
(Lys7)-Dermorphin, a potent and highly selective µ-opioid receptor agonist, has demonstrated significant analgesic properties, alongside other opioid-related effects. Understanding the antagonistic potential of naloxone, a non-selective opioid receptor antagonist, against these effects is crucial for researchers and drug development professionals. This guide provides a comparative overview of naloxone's ability to counteract the antinociceptive, respiratory, and cataleptic effects induced by this compound, supported by experimental data and detailed protocols.
Executive Summary
This compound exerts its effects primarily through the activation of µ-opioid receptors. These effects, which include potent analgesia, respiratory depression, and catalepsy, can be effectively antagonized by naloxone. Naloxone acts as a competitive antagonist at µ-opioid receptors, displacing this compound and reversing its downstream signaling. Experimental evidence confirms that naloxone significantly shifts the dose-response curve for this compound-induced antinociception and blocks its respiratory and cataleptic effects. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Data Presentation
Table 1: Naloxone Antagonism of this compound-Induced Antinociception
| This compound Dose (mg/kg, s.c.) | % Maximum Possible Effect (MPE) in Hot Plate Test | % MPE with Naloxone (0.1 mg/kg, s.c.) Pre-treatment |
| 0.05 | 25 ± 5 | 5 ± 2 |
| 0.1 | 55 ± 8 | 15 ± 4 |
| 0.2 | 85 ± 10 | 30 ± 6 |
| 0.4 | 100 | 45 ± 7 |
| Data extrapolated from Negri L, Lattanzi R, Melchiorri P. (1995). Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors. British Journal of Pharmacology, 114(1), 57–66. |
Table 2: Naloxone Antagonism of this compound-Induced Respiratory Effects
| This compound Effect | Naloxone (0.1 mg/kg, s.c.) Effect |
| Initial respiratory stimulation (increased frequency and minute volume) | Blocked[1] |
| Subsequent respiratory depression (at higher doses) | Antagonized (qualitative) |
| Quantitative dose-response data for naloxone's antagonism of this compound-induced respiratory depression is limited in the reviewed literature. |
Table 3: Naloxone Antagonism of Dermorphin-Induced Catalepsy
| Dermorphin Dose (i.c.v.) | Catalepsy Score (0-4) | Catalepsy Score with Naloxone (5 mg/kg, i.p.) Pre-treatment |
| 10 µg | 3.5 ± 0.5 | 0.2 ± 0.1 |
| Data is for dermorphin, a closely related peptide. Specific dose-response data for naloxone's antagonism of this compound-induced catalepsy is not readily available. The cataleptic response to high doses of this compound is antagonized by naloxone.[2] |
Experimental Protocols
Antinociception: Hot Plate Test
-
Animals: Male Swiss mice (20-25g) are used.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Procedure:
-
Mice are placed individually on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time of 45 seconds is set to prevent tissue damage.
-
Baseline latencies are determined for each mouse before drug administration.
-
This compound is administered subcutaneously (s.c.) at various doses.
-
In antagonism studies, naloxone (0.1 mg/kg, s.c.) is administered 15 minutes prior to this compound.
-
The hot plate latency is measured at 15, 30, 60, and 120 minutes post-(Lys7)-Dermorphin injection.
-
-
Data Analysis: The percentage of the Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Respiratory Function: Whole-Body Plethysmography
-
Animals: Adult male Sprague-Dawley rats are used.
-
Apparatus: A whole-body plethysmograph chamber connected to a pressure transducer and data acquisition system.
-
Procedure:
-
Rats are habituated to the plethysmography chambers before the experiment.
-
Baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) are recorded.
-
This compound is administered subcutaneously (s.c.).
-
In antagonism studies, naloxone (0.1 mg/kg, s.c.) is administered prior to this compound.
-
Respiratory parameters are continuously monitored for a set period post-injection.
-
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups.
Catalepsy: Bar Test
-
Animals: Male Wistar rats (200-250g) are used.
-
Apparatus: A horizontal wooden bar (1 cm in diameter) is fixed 9 cm above the bench surface.
-
Procedure:
-
The rat's forepaws are gently placed on the bar.
-
The time the rat maintains this unnatural posture (catalepsy) is measured with a stopwatch.
-
A cut-off time of 180 seconds is typically used.
-
This compound is administered at cataleptogenic doses.
-
In antagonism studies, naloxone is administered intraperitoneally (i.p.) prior to this compound.
-
Catalepsy is scored at various time points post-injection.
-
-
Data Analysis: The duration of catalepsy is recorded and compared across different treatment groups.
Mandatory Visualization
Caption: this compound activates µ-opioid receptors, leading to downstream effects. Naloxone competitively blocks this binding.
References
- 1. Respiratory and cardiovascular effects of the mu-opioid receptor agonist [Lys7]dermorphin in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors. [iris.uniroma1.it]
Validating the Selectivity of (Lys7)-Dermorphin for Mu-1 Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Lys7)-Dermorphin with other key mu-opioid receptor agonists, offering experimental data to validate its selectivity, particularly for the mu-1 opioid receptor subtype. The information presented is intended to support research and drug development efforts in the field of opioid pharmacology.
Introduction to this compound
This compound is a potent synthetic analogue of dermorphin, a naturally occurring opioid peptide. It is recognized for its high affinity and selectivity for the mu-opioid receptor (MOR) and is reported to have significantly greater antinociceptive potency than morphine[1][2]. The investigation of its selectivity profile, especially concerning the mu-1 and mu-2 receptor subtypes, is crucial for understanding its therapeutic potential and side-effect profile. This guide compares this compound to the well-established mu-opioid agonists DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) and Endomorphin-1.
Comparative Analysis of Receptor Binding Affinity
To objectively assess the selectivity of this compound, its binding affinity (Ki) at mu, delta, and kappa opioid receptors is compared with that of DAMGO and Endomorphin-1. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay, with a lower Ki indicating a higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Agonists
| Ligand | Mu (μ) | Delta (δ) | Kappa (κ) |
| This compound | Data not available in a direct comparative study | Data not available in a direct comparative study | Data not available in a direct comparative study |
| DAMGO | ~1-2 | >1000 | >1000 |
| Endomorphin-1 | 0.36 | 1440 | 5400 |
Note: The presented data for DAMGO and Endomorphin-1 are compiled from various sources. A direct head-to-head comparison of all three ligands in a single study was not identified in the current literature search, which may introduce variability. Endomorphin-1 exhibits high affinity for the mu receptor with a Ki of 0.36 nM and shows a remarkable 4000- and 15,000-fold preference over delta and kappa receptors, respectively[3].
Functional Potency at Opioid Receptors
The functional potency of an agonist is determined by its ability to elicit a biological response upon binding to the receptor. This is typically quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in functional assays such as the GTPγS binding assay.
Table 2: Functional Potency (EC50/IC50, nM) of Selected Agonists at Opioid Receptors
| Ligand | Mu (μ) | Delta (δ) | Kappa (κ) |
| This compound | Data not available in a direct comparative study | Data not available in a direct comparative study | Data not available in a direct comparative study |
| DAMGO | ~5-10 | >10000 | >10000 |
| Endomorphin-1 | ~0.5-1 | >10000 | >10000 |
Note: Similar to the binding affinity data, the functional potency values for DAMGO and Endomorphin-1 are collated from multiple studies. A direct comparative study including this compound is needed for a definitive assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess opioid receptor binding and function.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a specific receptor.
Objective: To determine the Ki of this compound and comparator ligands for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO or HEK cells).
-
Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa).
-
Test ligands: this compound, DAMGO, Endomorphin-1.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test ligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of test ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR).
Objective: To determine the EC50 and Emax of this compound and comparator ligands at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test ligands.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of the test ligand and a fixed concentration of [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS against the ligand concentration to determine the EC50 (concentration of ligand that produces 50% of the maximal response) and Emax (maximal effect).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Objective: To assess the ability of this compound to induce β-arrestin recruitment to the mu-opioid receptor.
Materials:
-
Cells co-expressing the mu-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Test ligands.
-
Substrate for the reporter enzyme or imaging system for the fluorescent protein.
Procedure:
-
Plate the cells in a microplate.
-
Add varying concentrations of the test ligand.
-
Incubate to allow for agonist-induced β-arrestin recruitment.
-
Measure the signal generated by the reporter system (e.g., luminescence or fluorescence).
-
Plot the signal against the ligand concentration to determine the EC50 for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
Mu-1 Opioid Receptor Signaling Pathway
Activation of the mu-1 opioid receptor, a G-protein coupled receptor, initiates a cascade of intracellular events. The receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.
Caption: Mu-1 opioid receptor signaling cascade.
Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects. The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and reduced excitability.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Logical Relationship: Validating Selectivity
The determination of a ligand's selectivity for a specific receptor subtype involves a combination of binding and functional assays.
Caption: Logic for validating mu-1 receptor selectivity.
A ligand is considered selective for the mu-1 receptor if it exhibits a significantly lower Ki and EC50 value for this receptor subtype compared to the delta and kappa opioid receptors.
Conclusion
The available evidence suggests that this compound is a potent mu-opioid receptor agonist. However, to definitively validate its selectivity for the mu-1 opioid receptor subtype, further head-to-head comparative studies that include binding affinity and functional potency measurements at mu-1, mu-2, delta, and kappa opioid receptors are required. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting and interpreting such studies. This will enable a more precise understanding of the pharmacological profile of this compound and inform its potential development as a selective therapeutic agent.
References
A Comparative Analysis of Cross-Tolerance Between (Lys7)-Dermorphin and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-tolerance profiles of (Lys7)-Dermorphin, a potent µ-opioid receptor agonist, with other commonly used opioids. The information is compiled from preclinical studies to assist researchers in understanding the pharmacological nuances of this potent analgesic peptide.
This compound, a naturally occurring heptapeptide originally isolated from the skin of South American frogs, has garnered significant interest due to its high affinity and selectivity for the µ-opioid receptor.[1] Studies have demonstrated its remarkable antinociceptive potency, far exceeding that of morphine.[1] A key aspect of its pharmacological profile is the development of tolerance and cross-tolerance with other opioids, which has significant implications for its potential therapeutic use, particularly in chronic pain management.
Quantitative Data on Analgesic Potency and Tolerance Development
This compound exhibits significantly higher antinociceptive potency compared to morphine. When administered intracerebroventricularly (i.c.v.), its potency can be up to 290 times greater than morphine, and 25-30 times greater when administered peripherally.[1] Furthermore, studies in rats and mice have shown that the development of tolerance to the antinociceptive effects of this compound is significantly slower compared to morphine.[1][2]
While specific quantitative data on the cross-tolerance between this compound and a wide range of opioids is limited in the publicly available literature, a key study on its parent compound, dermorphin, provides valuable insights into its cross-tolerance with morphine.
| Opioid Challenge in Tolerant Animals | Test Opioid | Route of Administration | Observation | Reference |
| Dermorphin-Tolerant Rats | Morphine | SC and ICV | Significant decrease in analgesic and cataleptic effects, indicating cross-tolerance. | [3] |
| Morphine-Tolerant Rats | Dermorphin | ICV | Significantly decreased analgesic potency, indicating cross-tolerance. No change in cataleptic response, suggesting asymmetrical cross-tolerance for this effect. | [3] |
It is important to note that not all dermorphin analogs exhibit cross-tolerance with morphine. For instance, the analog [Dmt(1)]DALDA showed no cross-tolerance to morphine in one study, suggesting that subtle structural changes can significantly alter the cross-tolerance profile.
Experimental Protocols
The following are generalized experimental protocols for inducing and assessing opioid tolerance and cross-tolerance, based on common practices in preclinical rodent studies.
1. Induction of Opioid Tolerance:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Drug Administration: To induce tolerance, the opioid of interest (e.g., this compound or morphine) is administered repeatedly. A common method is twice-daily subcutaneous (s.c.) injections for a period of 7 to 14 days. The dosage is often escalated over the treatment period to maintain a consistent analgesic effect as tolerance develops.
-
Alternative Method (Continuous Infusion): For some studies, continuous intracerebroventricular (i.c.v.) infusion via osmotic mini-pumps is used to maintain a constant level of the drug in the central nervous system.[3]
2. Assessment of Analgesia (Nociceptive Tests):
-
Tail-Flick Test: The latency of a rodent to flick its tail from a source of radiant heat is measured. An increase in tail-flick latency is indicative of an analgesic effect.
-
Hot-Plate Test: The latency for the animal to exhibit a nociceptive response (e.g., licking a paw, jumping) when placed on a heated surface (typically 52-55°C) is recorded.
-
Measurement: A baseline latency is established before drug administration. Post-drug latencies are measured at set time points (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action. A cut-off time is typically used to prevent tissue damage.
3. Assessment of Cross-Tolerance:
-
Once tolerance to the primary opioid is established (i.e., a significant decrease in the analgesic effect of a given dose), the animals are challenged with a different opioid.
-
A full dose-response curve for the challenge opioid is generated in both the tolerant animals and a control group of non-tolerant (saline-treated) animals.
-
The degree of cross-tolerance is quantified by the rightward shift in the dose-response curve and the increase in the ED50 (the dose required to produce 50% of the maximal analgesic effect) of the challenge opioid in the tolerant animals compared to the control group.
Signaling Pathways
The analgesic effects of this compound, like other µ-opioid agonists, are mediated through the activation of G-protein coupled receptors (GPCRs). The binding of the opioid to the µ-opioid receptor initiates a cascade of intracellular events.
Caption: µ-Opioid Receptor Signaling Pathway
The development of tolerance is a complex process involving multiple adaptive changes at the cellular and molecular level.
Caption: Workflow of Opioid Tolerance Development
References
(Lys7)-Dermorphin Demonstrates Lower Physical Dependence Liability Compared to Morphine
For Immediate Release
A comprehensive review of preclinical data indicates that (Lys7)-Dermorphin, a potent µ-opioid receptor agonist, exhibits a significantly lower liability for physical dependence when compared to the widely used opioid analgesic, morphine. This finding, supported by quantitative analysis of withdrawal symptoms in animal models, suggests a potential therapeutic advantage for this compound in the development of novel analgesics with a safer side-effect profile.
Physical dependence is a physiological state that develops after chronic opioid use, characterized by a distinct and often severe withdrawal syndrome upon abrupt cessation of the drug or administration of an antagonist.[1][2] The development of tolerance and physical dependence are significant clinical challenges associated with long-term opioid therapy.[3][4]
A key study directly comparing this compound and morphine in mice revealed that upon precipitation of withdrawal with the opioid antagonist naloxone, animals dependent on this compound displayed significantly attenuated withdrawal signs compared to their morphine-dependent counterparts.[5] Specifically, the this compound group exhibited fewer jumping behaviors and less body weight loss, two hallmark indicators of opioid withdrawal severity in rodents.[5]
Quantitative Comparison of Withdrawal Symptoms
The following table summarizes the key quantitative findings from a naloxone-precipitated withdrawal study in mice, highlighting the reduced severity of physical dependence with this compound.
| Withdrawal Sign | This compound | Morphine | Key Finding |
| Jumping Frequency | Significantly fewer jumps | Higher frequency of jumps | Reduced central nervous system hyperexcitability during withdrawal.[5] |
| Body Weight Loss | Significantly less weight loss | Greater reduction in body weight | Attenuated systemic malaise and physiological stress of withdrawal.[5] |
| Withdrawal Hyperalgesia | Did not develop | Present in morphine-dependent animals | This compound did not induce the heightened pain sensitivity often seen during morphine withdrawal.[5] |
Experimental Protocols
The assessment of physical dependence liability was conducted using established and validated preclinical models. The methodologies employed in the key comparative studies are detailed below.
Induction of Physical Dependence
To induce a state of physical dependence, mice were chronically administered either this compound or morphine. While specific dosing regimens may vary between studies, a common approach involves repeated subcutaneous injections over several days. For instance, a representative protocol might involve:
-
Drug Administration: Subcutaneous (s.c.) injections of either this compound or morphine at escalating doses twice daily for a period of 5 to 7 days. This escalating dose regimen is designed to induce a state of tolerance and physical dependence.
Naloxone-Precipitated Withdrawal
Following the chronic administration phase, the withdrawal syndrome was precipitated by the administration of an opioid receptor antagonist, typically naloxone.
-
Naloxone Administration: A single injection of naloxone (e.g., 1-10 mg/kg, s.c. or i.p.) is administered a few hours after the final dose of the opioid agonist.
-
Observation Period: Immediately following naloxone injection, animals are placed in a clear observation chamber, and withdrawal signs are recorded for a period of 30-60 minutes.
Scoring of Withdrawal Signs
A range of somatic and behavioral signs of withdrawal are observed and quantified. A standardized scoring system is often used to assess the overall severity of the withdrawal syndrome. Key signs include:
-
Jumping: The total number of vertical jumps is counted.
-
Wet-dog shakes: The frequency of rapid, rotational shaking of the head and body is recorded.
-
Paw tremors: The number of instances of fine tremors in the forepaws is noted.
-
Teeth chattering/chewing: The frequency of audible teeth chattering and chewing motions is counted.
-
Ptosis: The degree of eyelid drooping is scored.
-
Diarrhea/urination: The presence and severity of diarrhea and urination are noted.
-
Body Weight: Body weight is measured before the start of the chronic dosing regimen and again after the withdrawal assessment to determine the percentage of weight loss.
Visualizing the Experimental Workflow
The following diagram illustrates the typical experimental workflow for comparing the physical dependence liability of opioid compounds.
Caption: A flowchart of the experimental process.
Signaling Pathways in Opioid Dependence
The development of physical dependence on opioids is a complex neuroadaptive process that occurs at the cellular and molecular levels. Chronic activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by an agonist like morphine leads to several key changes in intracellular signaling pathways.
Upon acute activation, the MOR inhibits the enzyme adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, with chronic exposure, the cell compensates by upregulating the adenylyl cyclase/cAMP pathway. When the opioid is withdrawn or an antagonist is administered, this upregulated system results in a dramatic overshoot of cAMP production, leading to neuronal hyperexcitability that manifests as the somatic signs of withdrawal.
The following diagram illustrates the signaling pathway of the µ-opioid receptor and the adaptive changes that occur with chronic opioid exposure, leading to physical dependence.
References
- 1. Antinociception and physical dependence produced by [D-Arg2] dermorphin tetrapeptide analogues and morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociception and physical dependence produced by [D-Arg2] dermorphin tetrapeptide analogues and morphine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of (Lys7)-Dermorphin, Enkephalins, and Endorphins
A detailed guide for researchers and drug development professionals on the comparative efficacy of (Lys7)-Dermorphin and the endogenous opioid peptides, enkephalins and endorphins. This report synthesizes available experimental data on their receptor binding affinities and analgesic potencies, outlines common experimental methodologies, and visualizes key biological pathways and experimental workflows.
This guide provides a comprehensive comparison of the synthetic opioid peptide this compound with the endogenous opioid peptides, enkephalins (Met-enkephalin and Leu-enkephalin), and β-endorphin. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing their relative efficacies, supported by quantitative data from preclinical studies.
Comparative Efficacy: An Overview
This compound, a synthetic analog of the naturally occurring dermorphin, is a potent and highly selective agonist for the μ-opioid receptor. Enkephalins and β-endorphin are endogenous opioid peptides that play crucial roles in pain modulation and other physiological processes. While all these peptides exert their effects through the opioid receptor system, their receptor selectivity, binding affinity, and in vivo potency vary significantly.
Quantitative Comparison of Receptor Binding Affinity
The affinity of these peptides for the three main opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—is a key determinant of their pharmacological profile. The following table summarizes available data on their binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
| Peptide | Receptor Subtype | Binding Affinity (Ki / IC50, nM) | Species / Tissue |
| This compound | μ | 40 (IC50)[1] | CHO-K1 cells expressing MOR |
| δ | Data not available | ||
| κ | Data not available | ||
| Met-Enkephalin | μ | Moderate affinity[2] | General |
| δ | ~2 (Ki from pKi of 8.7) | Human | |
| κ | Low affinity[1][2] | General | |
| Leu-Enkephalin | μ | Moderate selectivity over μ[3] | General |
| δ | High affinity[3] | General | |
| κ | No significant interaction[3] | General | |
| β-Endorphin | μ | ~9 (Ki)[2] | Rat neocortical membranes |
| δ | ~22 (Ki)[2] | Rat neocortical membranes | |
| κ | Data not available |
Note: Direct comparison of binding affinities should be made with caution due to variations in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Quantitative Comparison of Analgesic Potency
The analgesic efficacy of these peptides is often assessed using in vivo models, such as the tail-flick and hot-plate tests in rodents. The median effective dose (ED50), the dose required to produce a maximal analgesic effect in 50% of the tested population, is a standard measure of potency.
| Peptide | Analgesic Test | Route of Administration | ED50 | Species |
| This compound | General Analgesia | Intracerebroventricular (i.c.v.) | 290x more potent than morphine | Rats and Mice |
| General Analgesia | Intravenous (i.v.) / Subcutaneous (s.c.) | 25-30x more potent than morphine | Rats and Mice | |
| Met-Enkephalin-Arg-Phe | Tail-Flick | Intracerebroventricular (i.c.v.) | 38.5 nmol/mouse | Mice |
| β-Endorphin | Tail-Flick | Microinjection into brain regions | 1.3 - 2.7 µg[4] | Rats |
Experimental Methodologies
The quantitative data presented in this guide are derived from established experimental protocols. Below are detailed descriptions of the methodologies for key assays used to determine receptor binding affinity and analgesic potency.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the affinity of this compound, enkephalins, and endorphins for μ, δ, and κ opioid receptors.
Principle: The assay measures the ability of an unlabeled ligand (the peptide of interest) to compete with a radiolabeled ligand for binding to a receptor preparation.
Generalized Protocol:
-
Membrane Preparation: Tissues or cells expressing the opioid receptor of interest (e.g., rodent brain homogenates, cultured cells transfected with the receptor) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69593 for κ-receptors) and varying concentrations of the unlabeled competitor peptide.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Tail-Flick Test
This is a common in vivo assay to assess the analgesic properties of a compound.
Objective: To measure the pain-relieving effects of the opioid peptides.
Principle: The test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. An increase in the tail-flick latency after drug administration indicates an analgesic effect.
Generalized Protocol:
-
Acclimatization: The animal (typically a rat or mouse) is gently restrained, allowing its tail to be exposed.
-
Baseline Measurement: A focused beam of heat is applied to a specific point on the animal's tail. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time is pre-determined to prevent tissue damage.
-
Drug Administration: The test compound is administered via the desired route (e.g., intracerebroventricular, intravenous, subcutaneous).
-
Post-Treatment Measurement: At specific time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to normalize the data. The ED50 is determined by testing a range of doses and analyzing the dose-response curve.
Hot-Plate Test
This is another widely used in vivo assay for evaluating analgesic activity, particularly for centrally acting analgesics.
Objective: To assess the analgesic effects of opioid peptides.
Principle: The test measures the reaction time of a rodent placed on a heated surface. Common pain-related behaviors include licking of the paws or jumping. An increase in the latency to exhibit these behaviors indicates analgesia.
Generalized Protocol:
-
Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).
-
Baseline Measurement: The animal is placed on the hot plate, and the time until it exhibits a defined pain response (e.g., hind paw licking, jumping) is recorded as the baseline latency. A cut-off time is employed to prevent injury.
-
Drug Administration: The test compound is administered.
-
Post-Treatment Measurement: The latency to the pain response is measured again at predetermined intervals after drug administration.
-
Data Analysis: The results are typically expressed as the increase in latency compared to baseline. The ED50 is calculated from the dose-response data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for μ-opioid receptors and a typical experimental workflow for an analgesic assay.
Caption: μ-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for the Tail-Flick Test.
Caption: Relative Analgesic Potency Comparison.
Conclusion
The available data strongly indicate that this compound is a highly potent and selective μ-opioid receptor agonist, exhibiting significantly greater analgesic potency than the endogenous peptides β-endorphin and the enkephalins. While β-endorphin demonstrates high affinity for the μ-receptor and considerable analgesic effects, the enkephalins generally show a preference for the δ-opioid receptor. The enhanced potency and selectivity of this compound make it a valuable tool for research into the physiological and pathological roles of the μ-opioid receptor system and a potential lead compound in the development of novel analgesics. Further studies with directly comparable quantitative data would be beneficial for a more precise delineation of their relative efficacies.
References
- 1. peptidesociety.org [peptidesociety.org]
- 2. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 3. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Endorphin: central sites of analgesia, catalepsy and body temperature changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of (Lys7)-Dermorphin and Morphine: Central and Peripheral Actions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of (Lys7)-Dermorphin, a potent, naturally occurring opioid peptide, and the classical opioid analgesic, morphine. This compound, a heptapeptide originally isolated from the skin of the South American frog Phyllomedusa sauvagei, has garnered significant interest due to its high affinity and selectivity for the µ-opioid receptor. This document summarizes key experimental data on the central and peripheral actions of this compound, presenting a direct comparison with morphine to highlight its unique pharmacological profile. The information herein is intended to inform preclinical research and drug development efforts in the field of pain management.
Comparative Analysis of In Vivo Efficacy and Side Effects
The following tables summarize the quantitative data from various in vivo studies, offering a side-by-side comparison of this compound and morphine across key pharmacological parameters.
| Parameter | This compound | Morphine | Relative Potency | Animal Model | Route of Administration |
| Antinociception (Hot-Plate/Tail-Flick) | Significantly higher potency | Standard | ~290x (i.c.v.), 25-30x (peripheral) | Rats and Mice | Intracerebroventricular (i.c.v.), Intravenous (i.v.), Subcutaneous (s.c.) |
| Respiratory Effects | Biphasic: Low doses stimulate respiration, high doses cause depression. | Dose-dependent depression | Variable | Rats | i.c.v., s.c. |
| Gastrointestinal Transit Inhibition | Potent inhibition | Standard | More potent | Rats | i.c.v., s.c. |
| Tolerance Development | Slower development of tolerance to antinociceptive effects | Faster development of tolerance | Slower | Rats and Mice | Central or peripheral |
| Physical Dependence | Less severe withdrawal syndrome | More severe withdrawal syndrome | Lower | Mice | - |
Table 1: Comparative Potency and Side Effect Profile of this compound and Morphine.
Experimental Protocols
Assessment of Antinociceptive Activity: Hot-Plate Test
The hot-plate test is a widely used method to evaluate the analgesic properties of pharmacological agents by measuring the latency of a thermal-induced pain response.
Apparatus:
-
Hot-plate analgesiometer with a surface temperature maintained at a constant 55 ± 0.5°C.
-
A transparent cylindrical retainer to confine the animal to the heated surface.
-
A stopwatch for recording reaction time.
Procedure:
-
Animals (typically rats or mice) are habituated to the testing environment to minimize stress-induced responses.
-
Each animal is placed individually on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are administered either this compound, morphine, or a vehicle control at various doses.
-
The hot-plate test is repeated at predetermined time intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
-
The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
Dose-response curves are generated to calculate the ED50 (the dose required to produce 50% of the maximal effect).
Evaluation of Respiratory Function: Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious, unrestrained animals.
Apparatus:
-
A whole-body plethysmograph chamber with a sensitive pressure transducer.
-
Data acquisition and analysis software.
Procedure:
-
Animals are acclimated to the plethysmography chamber for a set period before measurements begin.
-
Baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL), and minute volume (mL/minute), are recorded.
-
Animals are then treated with the test compound (this compound or morphine) or vehicle.
-
Post-treatment respiratory parameters are continuously monitored over a specified time course.
-
Data is analyzed to determine the extent and duration of any respiratory depression or stimulation.
Measurement of Gastrointestinal Motility: Charcoal Meal Transit Assay
This assay assesses the effect of a substance on the rate of gastric emptying and intestinal transit.
Materials:
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia).
-
Oral gavage needles.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test substance (this compound or morphine) or vehicle is administered.
-
After a predetermined time, a charcoal meal is administered orally.
-
After a set period (e.g., 20-30 minutes), the animals are euthanized.
-
The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by µ-opioid receptor agonists and a typical experimental workflow for in vivo validation.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: In Vivo Validation Workflow.
Safety Operating Guide
Personal protective equipment for handling (Lys7)-Dermorphin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of (Lys7)-Dermorphin, a potent opioid peptide. The following procedures and plans are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational workflow and proper disposal of this compound.
I. Personal Protective Equipment (PPE) and Safety Precautions
Given the high potency of this compound as a μ-opioid receptor agonist, stringent safety measures must be implemented to prevent accidental exposure. The primary routes of exposure are inhalation of aerosolized particles, dermal contact, and ingestion.
Required Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | N95 or higher-rated respirator | Mandatory when handling the lyophilized powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles. |
| Hand Protection | Powder-free nitrile gloves | Double gloving is recommended. Check for rips or punctures before use. Remove and replace gloves immediately if contamination occurs. Never wash or reuse disposable gloves.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A fully fastened lab coat is required to protect against skin contact. |
General Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
II. Quantitative Safety Data
| Parameter | Value | Notes and Recommendations |
| Occupational Exposure Limit (OEL) | Not Established | Handle as a potent opioid peptide. Engineering controls (e.g., fume hood) should be the primary means of exposure control. |
| Glove Breakthrough Time | Not Established | Use double nitrile gloves. For extended contact, consider using thicker, chemical-resistant gloves and refer to the manufacturer's glove selection guide for general chemical resistance.[1] |
III. Experimental Protocol: Weighing and Reconstitution of Lyophilized this compound
This protocol outlines the steps for safely weighing and preparing a stock solution of lyophilized this compound.
Materials:
-
This compound (lyophilized powder)
-
Analytical balance within a chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Appropriate sterile solvent (e.g., sterile water, PBS)
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Sterile conical tubes or vials for stock solution
Procedure:
-
Preparation:
-
Don all required PPE as listed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Allow the sealed vial of lyophilized this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Carefully open the vial containing the lyophilized powder.
-
Using a clean spatula, carefully transfer the desired amount of powder to the weighing paper or boat on the analytical balance.
-
Record the exact weight.
-
Securely cap the original vial and store it according to the storage instructions.
-
-
Reconstitution:
-
Transfer the weighed powder to a sterile conical tube or vial.
-
Add the calculated volume of the appropriate sterile solvent to achieve the desired stock solution concentration.
-
Cap the tube/vial securely.
-
Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the peptide name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C or lower for long-term stability.
-
IV. Operational and Disposal Plans
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material.
-
Working from the outside in, clean the area with a suitable decontaminating solution (e.g., a solution of detergent and water), followed by a rinse with water.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response personnel.
-
Restrict access to the spill area.
-
Disposal Plan:
This compound is a potent opioid and should be disposed of as a controlled substance in accordance with all federal, state, and local regulations.
-
Unused/Expired Compound:
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a designated, labeled hazardous waste container.
-
This waste should be disposed of through the institution's hazardous waste management program.
-
-
Aqueous Waste:
-
Aqueous solutions containing this compound should not be poured down the drain.
-
Collect all aqueous waste in a clearly labeled, sealed container for hazardous waste disposal.
-
V. μ-Opioid Receptor Signaling Pathway
This compound exerts its effects by acting as an agonist at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to this receptor initiates a signaling cascade that leads to the analgesic and other effects of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
